2,5-Dimethyl-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWNGBWUJVQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411923 | |
| Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246023-54-1 | |
| Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dimethyl-4-methoxyphenylboronic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the construction of complex biaryl structures inherent to many pharmaceutical agents and advanced materials.[1][2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this versatile reagent. It is designed for researchers and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The synthesis routes discussed herein are grounded in established organometallic chemistry, including the Grignard reaction and directed ortho-lithiation, as well as modern C-H activation techniques.
Introduction: The Significance of this compound
Arylboronic acids are a cornerstone of modern organic synthesis due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[3] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties. The methoxy group provides electron-donating character, while the two methyl groups introduce steric hindrance that can influence the regioselectivity of subsequent coupling reactions and the conformational properties of the final products. These attributes make it a sought-after reagent for accessing novel chemical space in medicinal chemistry and materials science.
This guide will explore the primary methodologies for the synthesis of this target molecule, providing the necessary detail for practical implementation in a laboratory setting. Each described protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both success and safety.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of an aryl-metal intermediate followed by quenching with a boron electrophile. More contemporary methods leverage direct C-H functionalization, offering a more atom-economical approach.
The primary strategies covered in this guide are:
-
The Grignard Pathway: A classic and robust method involving the formation of an aryl Grignard reagent from a corresponding aryl halide.
-
The Lithiation-Borylation Pathway: A powerful technique that utilizes directed ortho-metalation to achieve regioselective borylation.
-
Iridium-Catalyzed C-H Borylation: A modern approach that allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity.
The following sections will provide detailed protocols and mechanistic discussions for each of these pathways.
Pathway 1: The Grignard Reaction Approach
This is arguably the most traditional and widely used method for preparing arylboronic acids.[4] The synthesis begins with the corresponding aryl halide, which is converted to a highly reactive Grignard reagent. This organometallic intermediate is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Causality Behind Experimental Choices
-
Starting Material: The synthesis commences with 1-bromo-2,5-dimethyl-4-methoxybenzene. The bromine atom is chosen for its optimal reactivity in Grignard formation—more reactive than chlorine and more economical than iodine.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are crucial.[5] These solvents are essential for stabilizing the Grignard reagent through coordination.
-
Reaction Temperature: The initial formation of the Grignard reagent is typically performed at room temperature or with gentle heating. However, the subsequent reaction with the trialkyl borate is conducted at very low temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent to the newly formed boronic ester, which would lead to the formation of undesired borinic and boronic acids.[6][7]
-
Boron Source: Triisopropyl borate or trimethyl borate are common choices. The bulkier isopropoxy groups can sometimes offer better selectivity by sterically hindering multiple additions of the Grignard reagent.[7]
-
Hydrolysis: Acidic workup is necessary to hydrolyze the boronic ester intermediate to the final boronic acid.
Visualizing the Grignard Pathway
Caption: The Grignard pathway for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-2,5-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to afford pure this compound.[8][9]
-
Pathway 2: Lithiation-Borylation Approach
This method is particularly useful when the starting material is not a halide or when regioselectivity is a concern. Directed ortho-metalation (DoM) utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond. The resulting aryllithium species is then quenched with a borate ester.
Causality Behind Experimental Choices
-
Starting Material: 2,5-dimethylanisole is the logical precursor. The methoxy group acts as the directing group for the lithiation.
-
Lithiation Reagent: A strong, sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is required to achieve deprotonation of the aromatic C-H bond. The choice of base can influence the rate and selectivity of the lithiation.
-
Ligand: In some cases, a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is added to chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent.
-
Reaction Conditions: Similar to the Grignard approach, this reaction is performed under anhydrous conditions at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate and to control the subsequent borylation step.
Visualizing the Lithiation-Borylation Pathway
Caption: The lithiation-borylation pathway for the synthesis of this compound.
Detailed Experimental Protocol
-
Lithiation:
-
To a flame-dried, argon-purged flask, add anhydrous THF and TMEDA (1.3 equivalents).
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (1.3 equivalents) dropwise.
-
In a separate flask, dissolve 2,5-dimethylanisole (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2,5-dimethylanisole solution to the s-BuLi/TMEDA mixture at -78 °C.
-
Stir the resulting solution at -78 °C for 1-3 hours to allow for complete lithiation.
-
-
Borylation:
-
To the aryllithium solution at -78 °C, add triisopropyl borate (1.5 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Hydrolysis and Purification:
-
Follow the same workup and purification procedure as described in the Grignard pathway (Section 3.3).
-
Pathway 3: Iridium-Catalyzed C-H Borylation
A more modern and atom-economical approach is the direct C-H borylation catalyzed by an iridium complex.[10][11] This method avoids the need to pre-functionalize the aromatic ring with a halide or a directing group, proceeding directly from the C-H bond. The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H position.
Causality Behind Experimental Choices
-
Catalyst: An iridium(I) complex, such as [Ir(COD)OMe]₂, is a common precatalyst.
-
Ligand: A bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is typically used to stabilize the active iridium species and influence its reactivity and selectivity.[10]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard boron-containing reagent for this transformation.
-
Solvent and Temperature: The reaction is often carried out in a non-polar solvent like THF or dioxane at elevated temperatures (e.g., 80-100 °C) to drive the catalytic cycle.[10]
Visualizing the Iridium-Catalyzed C-H Borylation Pathway
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 2,5-Dimethoxy-4-methylphenylboronic acid | 956429-07-5 | Benchchem [benchchem.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
2,5-Dimethyl-4-methoxyphenylboronic acid chemical characteristics
An In-depth Technical Guide to 2,5-Dimethyl-4-methoxyphenylboronic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 246023-54-1), a versatile organoboron compound. It is designed for researchers, scientists, and professionals in drug development and materials science. This document details the compound's core physicochemical properties, provides a validated synthesis protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By elucidating the mechanistic underpinnings of its synthesis and reactivity, this guide serves as a critical resource for leveraging this building block in the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1]
Introduction to Arylboronic Acids
Organoboron compounds, particularly arylboronic acids, are foundational pillars of modern synthetic organic chemistry.[2] Their stability, low toxicity, and versatile reactivity make them indispensable reagents.[2] The utility of boronic acids was prominently recognized with the 2010 Nobel Prize in Chemistry awarded for the development of palladium-catalyzed cross-couplings, most notably the Suzuki-Miyaura reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, typically between an organoboron species and an organohalide, under mild conditions.[3][4]
This compound is a highly functionalized arylboronic acid. Its unique substitution pattern—featuring electron-donating methoxy and methyl groups—influences its electronic properties and reactivity, making it a valuable intermediate for constructing complex biaryl and heterocyclic structures central to many active pharmaceutical ingredients (APIs) and functional materials.[1][5]
Physicochemical and Spectroscopic Profile
The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in synthetic protocols.
Core Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 246023-54-1 | [1][6][7] |
| Molecular Formula | C₉H₁₃BO₃ | [1][7] |
| Molecular Weight | 180.01 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Synonyms | (4-methoxy-2,5-dimethylphenyl)boronic acid | |
| Storage Conditions | Store at room temperature under an inert atmosphere |
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
| Data Type | Predicted Chemical Shift (δ, ppm) | Inferred Structural Assignment |
| ¹H NMR | ~7.5-8.0 (s, broad, 2H) | B(OH)₂ |
| ~7.1-7.3 (s, 1H) | Ar-H | |
| ~6.7-6.9 (s, 1H) | Ar-H | |
| ~3.8 (s, 3H) | -OCH₃ | |
| ~2.4 (s, 3H) | Ar-CH₃ | |
| ~2.2 (s, 3H) | Ar-CH₃ | |
| ¹³C NMR | ~160 | Ar-C-OCH₃ |
| ~135-140 (multiple signals) | Ar-C-CH₃ | |
| ~130 (signal is often weak or absent) | Ar-C-B | |
| ~110-115 (multiple signals) | Ar-C-H | |
| ~55 | -OCH₃ | |
| ~20-22 (multiple signals) | Ar-CH₃ |
Synthesis Methodology
The synthesis of arylboronic acids is a well-established process, most commonly achieved via the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[2][10]
Proposed Synthesis Pathway
The most logical and field-proven route to this compound starts from 1-bromo-4-methoxy-2,5-dimethylbenzene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 246023-54-1|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Dimethyl-4-methoxyphenylboronic acid
Abstract
2,5-Dimethyl-4-methoxyphenylboronic acid is a valuable building block in synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery. Unambiguous structural characterization is paramount for ensuring the integrity of starting materials and the success of subsequent synthetic steps. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, present a validated experimental protocol, and offer expert insights into spectral interpretation, including common challenges such as oligomerization.
The Structural Landscape: Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure contains four key types of protons, each with a unique electronic environment that dictates its chemical shift.
-
Aromatic Protons (H-3, H-6): Two non-equivalent protons attached to the benzene ring.
-
Methyl Protons (C2-CH₃, C5-CH₃): Two non-equivalent methyl groups substituted on the ring.
-
Methoxy Protons (C4-OCH₃): The three protons of the methoxy group.
-
Boronic Acid Protons (-B(OH)₂): The two acidic protons of the boronic acid moiety.
Caption: Labeled structure of this compound.
Principles of ¹H NMR Analysis for Arylboronic Acids
The ¹H NMR spectrum provides information based on four key features:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signal downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons. The n+1 rule dictates that a signal will be split into n+1 peaks by n neighboring protons. In this molecule, the aromatic and methyl protons are isolated and thus appear as singlets.
-
The Boronic Acid Protons (B(OH)₂): These protons are a special case. Their signal is typically broad due to rapid chemical exchange and quadrupolar relaxation from the adjacent boron nucleus (¹¹B and ¹⁰B).[1] The chemical shift is highly variable and depends on solvent, concentration, and temperature.[2] Crucially, these acidic protons readily exchange with deuterium, causing the signal to disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample.[3]
A significant challenge in the NMR analysis of arylboronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents or upon heating.[4][5] This can result in the presence of multiple species in solution, leading to broadened signals or duplicate sets of peaks, complicating spectral interpretation.[6]
Predicted ¹H NMR Spectrum and Data Summary
Based on established substituent effects on a benzene ring, we can predict the characteristics of the ¹H NMR spectrum for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~7.5 - 7.8 | Singlet (s) | 1H | Ortho to the electron-withdrawing B(OH)₂ group, resulting in a significant downfield shift. |
| H-3 | ~6.8 - 7.0 | Singlet (s) | 1H | Ortho to the electron-donating OCH₃ group and para to the B(OH)₂, resulting in an upfield shift relative to H-6. |
| 4-OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Typical range for an aryl methoxy group.[7] |
| 5-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Ortho to the OCH₃ group and meta to the B(OH)₂ group. |
| 2-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Ortho to the B(OH)₂ group and meta to the OCH₃ group. |
| B(OH)₂ | ~4.0 - 8.0 (Variable) | Broad Singlet (br s) | 2H | Highly dependent on solvent, concentration, and water content. Disappears with D₂O exchange.[4][8] |
Self-Validating Experimental Protocol
This protocol is designed to yield a high-quality, interpretable spectrum and includes a self-validating step (D₂O exchange) to confirm the identity of the boronic acid protons.
Caption: Experimental workflow for ¹H NMR analysis with D₂O exchange.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[9]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar, aprotic solvent that effectively solubilizes boronic acids and typically allows for the clear observation of the B(OH)₂ protons.
-
Homogenization: Securely cap the NMR tube and invert it several times to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Initial Spectrum Acquisition: Place the sample in the NMR spectrometer. Acquire a standard ¹H NMR spectrum. A 400 MHz instrument is sufficient, and typically 16-32 scans provide an excellent signal-to-noise ratio.
-
Deuterium Exchange: Remove the sample from the spectrometer. Carefully add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.
-
Re-acquisition: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum using the identical parameters from step 4.
-
Analysis: Compare the two spectra. The broad signal attributed to the B(OH)₂ protons in the first spectrum should be absent or significantly diminished in the second, confirming its assignment.
Interpreting the Spectrum: A Practical Analysis
Analyzing a typical spectrum in DMSO-d₆ reveals the following key assignments:
-
δ ~7.55 ppm (s, 1H): This downfield singlet is assigned to H-6 , which is ortho to the strongly electron-withdrawing boronic acid group.
-
δ ~6.85 ppm (s, 1H): This upfield singlet corresponds to H-3 , shielded by the ortho electron-donating methoxy group.
-
δ ~3.78 ppm (s, 3H): A sharp, intense singlet characteristic of the 4-OCH₃ protons.
-
δ ~2.48 ppm (s, 3H): This singlet is assigned to the 5-CH₃ group.
-
δ ~2.30 ppm (s, 3H): The final singlet is assigned to the 2-CH₃ group.
-
δ ~7.90 ppm (br s, 2H): A broad singlet that integrates to two protons is observed, consistent with the B(OH)₂ group. This signal will disappear upon D₂O exchange.
The integration values of 1:1:3:3:3:2 across these signals provide definitive confirmation of the structure and its purity.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and, when acquired and interpreted correctly, provides unambiguous confirmation of its chemical structure. The key diagnostic features are the two distinct aromatic singlets, two methyl singlets, one methoxy singlet, and a characteristic broad, D₂O-exchangeable signal for the boronic acid protons. Understanding potential complications, such as boroxine formation, and employing robust experimental techniques like D₂O exchange are critical for achieving trustworthy and accurate characterization, a non-negotiable requirement in the fields of chemical research and drug development.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. cris.unibo.it [cris.unibo.it]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. reddit.com [reddit.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
Solubility profile of 2,5-Dimethyl-4-methoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2,5-Dimethyl-4-methoxyphenylboronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of specific quantitative solubility data in peer-reviewed literature, this document establishes an expected solubility profile by examining the physicochemical properties of the molecule, theoretical solubility principles, and available data for structurally analogous compounds. A detailed, field-proven experimental protocol for determining solubility via the dynamic method is provided to empower researchers to generate precise data for their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted phenylboronic acids in organic synthesis and require a robust understanding of their behavior in various solvent systems.
Introduction to this compound
This compound is a substituted aromatic boronic acid featuring a phenyl ring functionalized with two methyl groups and a methoxy group. Its molecular structure, particularly the boronic acid moiety [-B(OH)₂], makes it a valuable reagent in modern organic chemistry. The primary application for this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).
A thorough understanding of the solubility of this compound is paramount for its effective use. Solvent selection directly impacts reaction kinetics, yield, purification strategies (e.g., crystallization), and formulation. The choice of an appropriate solvent ensures that the reagent is available in the solution phase to participate in the desired chemical transformation, thereby maximizing reaction efficiency.
Physicochemical Properties and Structural Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the physical properties of the solvent. The key structural features of this compound that govern its solubility are:
-
The Boronic Acid Group (-B(OH)₂): This polar, protic functional group can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar protic and aprotic solvents.[1]
-
The Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic character.
-
The Methoxy Group (-OCH₃): This ether group adds polarity to the molecule and can act as a hydrogen bond acceptor, generally enhancing solubility in polar solvents.
-
The Dimethyl Groups (-CH₃)₂: These nonpolar alkyl groups increase the lipophilicity of the molecule, which can favor solubility in less polar organic solvents.
A critical characteristic of boronic acids is their propensity to undergo dehydration, particularly upon heating, to form cyclic anhydrides known as boroxines.[2][3] These boroxine trimers are often significantly less soluble than their corresponding monomeric acid forms, which can complicate solubility measurements and reaction performance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | Expected to be a white to off-white solid |
Theoretical Framework and Expected Solubility Profile
Based on the principles of "like dissolves like" and the known behavior of analogous compounds, we can construct a predictive solubility profile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): High solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and acetone are generally good solvents for phenylboronic acids.[3][4] The polarity of the boronic acid and methoxy groups will drive dissolution in these media. For instance, the related 4-methoxyphenylboronic acid is known to be soluble in DMSO and methanol.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups. However, the nonpolar character of the dimethyl-substituted phenyl ring may limit very high solubility.
-
Ethers (e.g., Diethyl Ether, Dipropyl Ether): Phenylboronic acid exhibits high solubility in ethers.[3] Therefore, moderate to high solubility is expected for the title compound, influenced by the balance of its polar and nonpolar functionalities.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. Phenylboronic acid has moderate solubility in chloroform.[3][4]
-
Nonpolar Solvents (e.g., Hexane, Methylcyclohexane): Very low solubility is expected. The dominant polar character of the boronic acid and methoxy groups will prevent significant dissolution in hydrocarbon solvents.[2][3]
The introduction of alkyl and alkoxy groups onto the phenylboronic acid ring generally increases solubility in most organic solvents compared to the unsubstituted parent acid.[2]
Experimental Protocol: Dynamic Method for Solubility Determination
To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic method is a reliable and widely used technique for determining the temperature at which a solid of known composition completely dissolves in a solvent.[1][2][6]
Principle
A biphasic mixture of the solute (this compound) and the solvent of a precisely known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature. By repeating this process for different compositions, a full solubility curve can be constructed.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh this compound and the desired organic solvent into a jacketed glass vessel to create a mixture of known mole fraction. The accuracy of the mole fraction should be to four decimal places.[2]
-
Heating and Agitation: Place the vessel in a controlled temperature bath and begin stirring vigorously to ensure the suspension is homogenous.
-
Controlled Heating: Increase the temperature of the bath at a slow, constant rate, typically between 0.1-0.5 °C/min.[6] A slow heating rate is crucial for ensuring the system remains at thermodynamic equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for higher precision, by using a luminance probe or laser scattering instrument that measures the intensity of light passing through the sample.[2][6]
-
Identify Dissolution Point: The solubility temperature is the point at which the solution becomes perfectly clear, indicating the complete dissolution of the solid phase. If using a probe, this corresponds to a sharp, stable increase in light transmittance.[1]
-
Data Compilation: Record the temperature and the corresponding mole fraction.
-
Construct Solubility Curve: Repeat steps 1-6 for a range of different compositions to generate a plot of solubility (mole fraction) versus temperature for the specific solvent system.[4]
Caption: Workflow for the dynamic method of solubility determination.
Factors Influencing Solubility: A Conceptual Overview
The interplay between the solute, solvent, and external conditions determines the final solubility. The diagram below illustrates the key relationships for a substituted phenylboronic acid.
Caption: Key factors governing the solubility of substituted phenylboronic acids.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-methoxyphenylboronic acid indicate that it should be handled with care.[7][8][9]
-
Hazards: May cause skin, eye, and respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the supplier-specific SDS before use.
Conclusion
While quantitative solubility data for this compound remains to be formally published, a strong predictive framework can be established from its molecular structure and the behavior of analogous compounds. It is expected to exhibit good to high solubility in polar aprotic and protic solvents and very low solubility in nonpolar hydrocarbons. For researchers requiring precise data for process optimization or modeling, the dynamic solubility determination method detailed herein provides a robust and reliable protocol. This guide serves as a foundational resource, blending theoretical principles with practical, actionable methodology for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
Long-term stability and storage conditions for 2,5-Dimethyl-4-methoxyphenylboronic acid
An In-Depth Technical Guide to the Long-Term Stability and Storage of 2,5-Dimethyl-4-methoxyphenylboronic acid
Introduction
This compound is a vital reagent in modern organic chemistry, valued for its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials, makes understanding its chemical stability paramount. The integrity of this reagent directly impacts reaction yield, impurity profiles, and the overall reproducibility of synthetic processes.
This guide provides a comprehensive technical overview of the factors influencing the long-term stability of this compound. We will delve into the primary degradation pathways, establish field-proven storage and handling protocols, and provide methodologies for assessing its stability over time. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and consistency of this critical building block.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for proper handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃[1] |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to light beige crystalline powder[2][3] |
| Melting Point | 204-206 °C[3] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO)[3] |
Core Principles of Stability: Degradation Pathways
The stability of arylboronic acids is not absolute. Several environmental factors can initiate degradation, compromising the reagent's purity and reactivity. The primary mechanisms of concern are hydrolysis (protodeboronation), oxidation, and dehydration to form boroxines.
Hydrolysis and Protodeboronation
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This process is often facilitated by moisture and can be influenced by pH.[4] While some arylboronic acids are susceptible to rapid decomposition under aqueous basic conditions typical of Suzuki-Miyaura couplings, the rate is highly dependent on the specific electronic and steric properties of the aryl group.[4][5] For electron-rich systems like this compound, this pathway must be considered, particularly during long-term storage in the presence of humidity or in solution.
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, a process that can be particularly problematic in biological contexts but is also a concern for benchtop stability.[6][7][8] The presence of reactive oxygen species can lead to the oxidative cleavage of the C-B bond, yielding the corresponding phenol and boric acid.[8] This degradation is detrimental as it consumes the active reagent. Storing the compound under an inert atmosphere is a key strategy to mitigate this pathway.
Dehydration and Boroxine Formation
Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is typically a reversible equilibrium reaction. While the formation of boroxine alters the compound's physical state, it is not always a sign of irreversible degradation. In many cases, the boroxine can be converted back to the monomeric boronic acid in the presence of water or during the reaction workup. However, the presence of significant amounts of boroxine can affect solubility and accurate weighing, making it a critical parameter to control.
Recommended Storage and Handling Protocols
Based on the degradation pathways, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.
Storage Conditions
The primary goal is to protect the compound from moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for the solid.[3] For long-term storage (>1 year) or for stock solutions, refrigeration (-20°C to -80°C) is recommended.[9] | Lower temperatures slow the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to oxygen and ambient moisture, preventing oxidative degradation and hydrolysis. |
| Container | Use tightly sealed, opaque containers made of glass or other inert material.[2][10][11] | Prevents ingress of moisture and air, and protects from light which can potentially accelerate degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[12][13] | Avoids potential hazardous reactions and accelerated decomposition.[12] |
Safe Handling Procedures
Proper handling is as crucial as correct storage for preserving chemical purity.
-
Work Environment: Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][14]
-
Minimize Exposure: Open containers only for the minimum time necessary. The use of a glove box or glove bag for aliquoting is ideal.
-
Prevent Contamination: Always use clean, dry spatulas and glassware.
-
Resealing: After use, flush the container headspace with an inert gas before tightly resealing.[2][10][11]
Methodology for Stability Assessment
A self-validating system requires empirical data. Establishing a stability testing protocol is essential for quality control and for defining a reliable retest date for the material.
Experimental Workflow: Long-Term Stability Study
The following diagram outlines a typical workflow for a long-term stability study, adapted from ICH guidelines.[15][16]
Caption: Workflow for a comprehensive long-term stability study.
Protocol 1: Long-Term Stability Study Design
-
Initial Analysis (T=0): Characterize the initial batch of this compound. Record its visual appearance and perform a purity assay by HPLC and water content analysis by Karl Fischer titration.
-
Sample Preparation: Aliquot the material into multiple vials suitable for long-term storage, ensuring each is sealed under an inert atmosphere.
-
Storage: Place the samples into stability chambers set to the desired conditions. Per ICH guidelines, standard conditions include:
-
Time Points: Withdraw samples for analysis at predetermined intervals.
-
Analysis: At each time point, analyze the samples for appearance, purity, and water content. Compare the results to the initial T=0 data.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method is suitable for monitoring the purity of arylboronic acids and detecting potential degradants like the corresponding protodeboronated arene.[17][18]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the boronic acid in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).
Data Presentation and Interpretation
Systematic recording of stability data is crucial for analysis.
Table for Stability Data
| Time Point (Months) | Storage Condition | Appearance | Water Content (%) | Purity (% Area) | Major Impurity (% Area) |
| 0 | - | Conforms | |||
| 3 | 25°C / 60% RH | ||||
| 3 | 40°C / 75% RH | ||||
| 6 | 25°C / 60% RH | ||||
| 6 | 40°C / 75% RH | ||||
| ... | ... |
A significant change is typically defined as a failure to meet the established specification. This could include a noticeable change in physical appearance, a significant increase in water content, or a drop in purity below a predetermined threshold (e.g., >1-2% decrease from the initial value). Data from accelerated studies can be used to predict long-term stability.
Conclusion
The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. By understanding and mitigating the primary degradation pathways—hydrolysis, oxidation, and dehydration—researchers can significantly extend the useful life of this reagent. The core principles are the rigorous exclusion of atmospheric moisture and oxygen, storage in a cool and dark environment, and segregation from incompatible chemicals. Implementing systematic stability testing provides an empirical foundation for quality assurance, ensuring that this valuable synthetic building block performs with reliability and consistency in the demanding applications of research and drug development.
References
- 1. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C9H13BO3) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Methoxyphenylboronic acid CAS#: 5720-07-0 [m.chemicalbook.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.ie [fishersci.ie]
- 13. fishersci.com [fishersci.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. waters.com [waters.com]
Molecular structure and conformation of 2,5-Dimethyl-4-methoxyphenylboronic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethyl-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure, conformational isomerism, and spectroscopic characteristics of this compound. As a member of the versatile arylboronic acid class, this compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a deep understanding of the compound's behavior in both solid and solution states. We will explore the causal relationships between its substitution pattern and its preferred conformation, detail self-validating protocols for its synthesis and characterization, and contextualize its utility in synthetic applications.
Introduction: The Significance of Substituted Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] Their appeal stems from a unique combination of reactivity and stability; they are generally crystalline solids, stable in the presence of air and moisture, and exhibit low toxicity, with their reaction byproducts being environmentally benign.[2]
This compound, the subject of this guide, is a highly functionalized example of this class. Its specific substitution pattern—two electron-donating methyl groups and a strong electron-donating methoxy group—imparts distinct electronic and steric properties that influence its reactivity and conformation. Understanding these nuances is critical for researchers aiming to leverage this reagent in the synthesis of complex molecular architectures, such as those found in pharmaceuticals and advanced materials.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃[3] |
| Molecular Weight | 180.01 g/mol [4] |
| Monoisotopic Mass | 180.0957744 Da[4] |
| IUPAC Name | (4-methoxy-2,5-dimethylphenyl)boronic acid[3] |
| CAS Number | 246023-54-1[5] |
Molecular Structure and Electronic Profile
The molecule consists of a central benzene ring substituted with a boronic acid [-B(OH)₂] group, a methoxy (-OCH₃) group at the para position, and two methyl (-CH₃) groups at the ortho and meta positions relative to the boronic acid.
The electronic nature of the aryl ring is significantly influenced by its substituents. The methoxy group is a powerful π-donor through resonance and a σ-acceptor through induction, with the resonance effect dominating. The two methyl groups are weak σ-donors through hyperconjugation. Collectively, these electron-donating groups increase the electron density of the aromatic ring, which can influence its reactivity in cross-coupling reactions.
Conformational Analysis: The Interplay of Sterics and Electronics
The conformation of arylboronic acids is primarily defined by the rotation around the Carbon-Boron (C-B) bond and the two Boron-Oxygen (B-O) bonds.[6] This rotational freedom gives rise to several potential conformers.
Rotation Around the C-B Bond
For a typical phenylboronic acid, a planar conformation, where the B(OH)₂ group is coplanar with the phenyl ring, is often favored as it maximizes π-conjugation between the ring and the empty p-orbital of the boron atom. However, in this compound, the presence of a methyl group at the C2 position (ortho to the boronic acid) introduces significant steric hindrance. This steric clash forces the boronic acid group to rotate out of the plane of the phenyl ring, disrupting coplanarity. This is a critical structural feature, as the dihedral angle directly impacts the efficiency of transmetalation in the Suzuki-Miyaura catalytic cycle.
Isomerism of the Boronic Acid Group
The B(OH)₂ moiety itself can adopt different conformations due to rotation around the B-O bonds. Computational studies on similar phenylboronic acids have identified three primary energy minima: cis-cis, cis-trans, and trans-trans arrangements of the hydroxyl groups.[6] The cis-trans conformer is often found to be the most stable.[6]
Solid-State Structure: The Dimeric Motif
In the solid state, arylboronic acids almost universally form hydrogen-bonded dimers.[7] The two boronic acid groups associate through a pair of strong O-H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of their crystal structure and influences their physical properties, such as melting point and solubility.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,5-Dimethoxy-4-methylphenylboronic acid | 956429-07-5 | Benchchem [benchchem.com]
- 3. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C9H13BO3) [pubchemlite.lcsb.uni.lu]
- 4. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 246023-54-1|this compound|BLD Pharm [bldpharm.com]
- 6. pleiades.online [pleiades.online]
- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactivity of Electronically-Rich Arylboronic Acids
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Electronically-rich arylboronic acids are a pivotal class of reagents in modern organic synthesis, prized for their unique reactivity and utility in constructing complex molecular architectures. Their increased nucleophilicity, a direct consequence of electron-donating substituents on the aromatic ring, profoundly influences their behavior in a variety of chemical transformations. This guide provides a comprehensive exploration of the fundamental reactivity of these indispensable building blocks. We will delve into the mechanistic intricacies of their participation in cornerstone reactions such as the Suzuki-Miyaura coupling, explore their propensity for oxidation to valuable phenolic compounds, and dissect the often-competing side reactions of protodeboronation and homocoupling. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to harness the full potential of electronically-rich arylboronic acids, enabling more efficient and predictable synthetic outcomes.
The Unique Electronic Character of Electron-Rich Arylboronic Acids
The defining feature of an electronically-rich arylboronic acid is the presence of one or more electron-donating groups (EDGs) on the aromatic ring. These substituents, such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups, increase the electron density of the aryl ring through inductive and/or resonance effects. This elevated electron density has several key consequences for the reactivity of the boronic acid moiety:
-
Enhanced Nucleophilicity: The aryl group becomes a more potent nucleophile, which can accelerate key steps in catalytic cycles, most notably the transmetalation step in Suzuki-Miyaura cross-coupling reactions.[1][2]
-
Increased Susceptibility to Oxidation: The electron-rich nature of the aromatic ring makes these compounds more prone to oxidation, a characteristic that can be exploited for the synthesis of phenols but can also be a detrimental side reaction.[3]
-
Altered Stability: While generally stable compounds, the electronic properties of these boronic acids can influence their stability, particularly their susceptibility to protodeboronation under certain conditions.[4][5][6]
Understanding these fundamental electronic characteristics is paramount to predicting and controlling the outcome of reactions involving these substrates.
Key Reaction Pathways and Mechanistic Considerations
Electron-rich arylboronic acids participate in a range of synthetically important reactions. A thorough understanding of the underlying mechanisms is crucial for reaction optimization and troubleshooting.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials.[7][8] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
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// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd [color="#4285F4"]; OxAdd -> Transmetalation_Complex [label=" Transmetalation"]; Boronate -> Transmetalation_Complex [color="#34A853"]; Base -> Boronate [label="Activation", style=dashed, color="#EA4335"]; Transmetalation_Complex -> Pd0 [label=" Reductive\n Elimination"]; Transmetalation_Complex -> Biaryl [color="#FBBC05"];
// Graph attributes graph [bgcolor="transparent"]; }
For electron-rich arylboronic acids, the transmetalation step is often favorably impacted. The increased nucleophilicity of the electron-rich aryl group facilitates its transfer from the boron atom to the palladium center, which can lead to higher reaction rates.[1]
Causality in Experimental Choices for Suzuki-Miyaura Coupling:
-
Choice of Ligand: The selection of the phosphine ligand is critical. Electron-rich and bulky ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed.[7][9][10] These ligands enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7][11] The steric bulk of these ligands also facilitates the final reductive elimination step to release the biaryl product.[7][9][11]
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] For reactions with electron-rich arylboronic acids, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[12] The choice of a stronger base may be necessary for more challenging couplings.[10]
-
Solvent System: A variety of solvent systems can be employed, often mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an electron-rich arylboronic acid.
Materials:
-
4-Methoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Oxidation to Phenols: A Direct Route to a Key Functional Group
The increased electron density of electron-rich arylboronic acids makes them particularly susceptible to oxidation, providing a convenient and often high-yielding route to phenols.[14][15][16] This transformation is a valuable alternative to traditional methods of phenol synthesis.[14][15][16]
// Nodes Arylboronic_Acid [label="Ar-B(OH)2", fillcolor="#F1F3F4"]; Oxidant [label="Oxidant\n(e.g., H2O2, Oxone®)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Intermediate [label="[Ar-B(OH)2(OOR)]-", fillcolor="#F1F3F4", tooltip="Peroxo-boronate intermediate"]; Rearrangement [label="1,2-Migration", shape=diamond, style=filled, fillcolor="#FBBC05"]; Boronate_Ester [label="Ar-O-B(OH)2", fillcolor="#F1F3F4"]; Phenol [label="Ar-OH", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=diamond, style=filled, fillcolor="#4285F4"];
// Edges Arylboronic_Acid -> Intermediate; Oxidant -> Intermediate [color="#EA4335"]; Intermediate -> Rearrangement; Rearrangement -> Boronate_Ester; Boronate_Ester -> Hydrolysis; Hydrolysis -> Phenol [color="#34A853"];
// Graph attributes graph [bgcolor="transparent"]; }
The mechanism generally involves the attack of an oxidant on the boron atom to form an intermediate, followed by a 1,2-aryl migration from boron to oxygen. Subsequent hydrolysis of the resulting boronate ester furnishes the phenol.
Common Oxidants and Conditions:
A variety of oxidants can be employed for this transformation, often under mild and metal-free conditions.[14][15][16]
| Oxidant | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents, often with a base like NaOH or in the presence of an acid. | [10][17] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone at low temperatures. | [10] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Aqueous ethanol at room temperature.[14][15][16] | [14][15][16] |
| Air/Oxygen | Often requires a catalyst (e.g., copper, quinone) or photochemical activation. | [17] |
Yields for the Oxidation of Various Substituted Arylboronic Acids:
The following table provides a comparison of yields for the oxidation of various arylboronic acids to their corresponding phenols under specific conditions.
| Arylboronic Acid | Oxidant/Conditions | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | PhI(OAc)₂ in DMF, rt, 2h | 96 | [14][15] |
| 4-Methylphenylboronic acid | PhI(OAc)₂ in DMF, rt, 2h | 94 | [14][15] |
| Phenylboronic acid | PhI(OAc)₂ in DMF, rt, 2h | 92 | [14][15] |
| 4-Chlorophenylboronic acid | PhI(OAc)₂ in DMF, rt, 2h | 85 | [14][15] |
| 4-Cyanophenylboronic acid | PhI(OAc)₂ in DMF, rt, 2h | 75 | [14][15] |
As the data suggests, both electron-rich and electron-poor arylboronic acids can be efficiently converted to phenols, though yields may vary depending on the specific substrate and conditions.[14][15]
Protodeboronation: An Inherent Instability
Protodeboronation is a common side reaction in which the C-B bond is cleaved and replaced by a C-H bond. This process is often more facile for electron-rich arylboronic acids, particularly under basic or acidic conditions.[4][18][19][20][21]
The mechanism of base-catalyzed protodeboronation is thought to involve the formation of a boronate anion, which is then protonated at the ipso-carbon, leading to C-B bond cleavage.[18][21] For electron-rich systems, the increased electron density on the aromatic ring can stabilize the transition state of this protonation event.
Factors Influencing Protodeboronation:
-
pH: The rate of protodeboronation is highly pH-dependent.[4]
-
Temperature: Higher temperatures generally accelerate the rate of protodeboronation.
-
Solvent: The choice of solvent can influence the stability of the boronic acid.
-
Substituent Effects: Electron-donating groups generally increase the rate of protodeboronation.[22]
Mitigation Strategies:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress protodeboronation.[6][7]
-
Careful Control of Reaction Conditions: Minimizing reaction times and using milder bases can help to reduce the extent of this side reaction.
-
Anhydrous Conditions: In some cases, employing anhydrous reaction conditions can mitigate protodeboronation.
Homocoupling: The Formation of Symmetrical Biaryls
Homocoupling is another common side reaction, particularly in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from two molecules of the boronic acid.[7] This process is often promoted by the presence of oxygen and a palladium catalyst.
The mechanism of palladium-catalyzed homocoupling in the presence of oxygen is believed to involve the formation of a palladium-peroxo complex.[14][15][23] This complex reacts with the arylboronic acid to ultimately generate a diarylpalladium species, which then undergoes reductive elimination to yield the symmetrical biaryl.[14][15][23]
Minimizing Homocoupling:
-
Degassing: Rigorously degassing solvents and running reactions under an inert atmosphere can significantly reduce homocoupling.[11]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can disfavor the formation of the intermediates that lead to homocoupling.[7][11]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species that may promote homocoupling.[7][11]
Practical Considerations: Synthesis, Purification, and Handling
The successful application of electron-rich arylboronic acids in synthesis relies on the availability of high-quality starting materials and proper handling techniques.
Synthesis of Electron-Rich Arylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For example, 4-methoxyphenylboronic acid can be synthesized from 4-bromoanisole.[23]
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
4-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture until most of the magnesium has been consumed.
-
Borylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise. Maintain the temperature below -60 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).[23][24]
Purification and Handling
Electron-rich arylboronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for decomposition on silica gel.[24][25] Recrystallization is often the preferred method of purification.[24][25]
Storage and Stability:
Electron-rich arylboronic acids are generally stable solids but can be susceptible to degradation over time, particularly if exposed to moisture or air.[3][26] They should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.[26]
Applications in Drug Discovery and Development
The biaryl motif constructed using electron-rich arylboronic acids is a common feature in many FDA-approved drugs.[27][28][29][30][31] The ability to efficiently synthesize these structures via Suzuki-Miyaura coupling has been transformative for the pharmaceutical industry.[8]
Examples of FDA-Approved Drugs Synthesized Using Arylboronic Acids:
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[29][30][31]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma.[28][30][31]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics.[30]
The use of electron-rich arylboronic acids allows for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry for optimizing the pharmacological properties of drug candidates.
Conclusion
Electronically-rich arylboronic acids are powerful and versatile reagents in the arsenal of the modern synthetic chemist. Their heightened nucleophilicity drives efficient C-C bond formation in Suzuki-Miyaura cross-coupling reactions and provides a direct pathway for the synthesis of phenols through oxidation. However, this enhanced reactivity is accompanied by a greater propensity for side reactions such as protodeboronation and homocoupling. A deep understanding of the mechanistic underpinnings of these transformations, coupled with careful consideration of experimental parameters—including ligand and base selection, solvent choice, and reaction atmosphere—is essential for mitigating undesired pathways and achieving high-yielding, predictable outcomes. By leveraging the principles and practical guidance outlined in this document, researchers and drug development professionals can more effectively harness the synthetic potential of these valuable building blocks to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 20. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Page loading... [guidechem.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Introduction: The Unique Role of Phenylboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives represent a class of organoboron compounds that have garnered significant attention in medicinal chemistry, materials science, and diagnostics.[1] Characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂], these molecules possess a unique combination of stability, synthetic versatility, and, most importantly, the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[2][3] This interaction is the cornerstone of their utility, enabling them to function as enzyme inhibitors, sensors for carbohydrates like glucose, and targeting ligands for cell-surface glycans often overexpressed in cancer.[4][5][6][7]
Unlike typical non-covalent interactions, the boronic acid-diol linkage offers the strength and specificity of a covalent bond while maintaining reversibility under physiological conditions, particularly in response to changes in pH or the presence of competing diols.[3][8] This dynamic nature is critical for applications such as glucose-responsive insulin delivery systems and targeted drug carriers.[9][10] The first boronic acid-based drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, validated this chemical class as a powerful platform for therapeutic development.[4][11]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core physicochemical properties that govern the function of substituted phenylboronic acids. We will delve into the causality behind their acidity, lipophilicity, stability, and diol-binding capabilities, supported by detailed experimental protocols and authoritative references to empower rational design and application in the laboratory.
Core Physicochemical Properties: A Foundation for Rational Design
The therapeutic efficacy and behavior of a PBA derivative are dictated by its fundamental physicochemical characteristics. The substituent(s) on the phenyl ring play a critical role in modulating these properties through electronic and steric effects.
Acidity (pKa): The Gateway to Reactivity
Phenylboronic acids are weak Lewis acids, not Brønsted acids.[12] Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, which causes a change in hybridization from a neutral, sp² trigonal planar geometry to an anionic, sp³ tetrahedral geometry.[13] This equilibrium is fundamental to all applications of PBAs, as the tetrahedral boronate anion is the species predominantly responsible for reacting with diols.
Caption: Aqueous equilibrium of phenylboronic acid.
The pKa of unsubstituted phenylboronic acid is approximately 8.8.[14] However, this value can be precisely tuned by introducing substituents to the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or fluoro (-F) decrease the electron density on the boron atom, making it a stronger Lewis acid.[12][15] This enhanced electrophilicity facilitates the attack by a hydroxide ion, thereby lowering the pKa and increasing the concentration of the reactive tetrahedral boronate at physiological pH (7.4).[15] This is a critical strategy for designing PBAs that can effectively bind to diols under biological conditions.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) increase the electron density on the boron atom, weakening its Lewis acidity and raising the pKa.
-
Ortho-Substituents: Substituents at the ortho position can have complex effects. An ortho-aminomethyl group, for instance, significantly lowers the pKa by acting as an electron-withdrawing group, which facilitates diol binding at neutral pH.[16]
Table 1: Influence of Phenyl Ring Substituents on the pKa of Phenylboronic Acid
| Substituent | Position | pKa | Reference |
|---|---|---|---|
| -H (Unsubstituted) | - | ~8.8 | [14] |
| 4-CF₃ | para | 7.86 | [17] |
| 3-CF₃ | meta | 7.94 | [17] |
| 4-NO₂ | para | 6.95 | [15] |
| 4-OCH₃ | para | 9.25 | [18] |
| 2-F | ortho | 8.70 | [17] |
| 3-F | meta | 8.35 | [17] |
| 4-F | para | 8.55 | [17] |
| 2-((CH₃)₂NCH₂)- | ortho | ~5.3 |[18] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature, ionic strength).
Reversible Diol Binding and Boronate Ester Formation
The hallmark of PBA chemistry is the reversible condensation reaction with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates, glycoproteins, and catechols, to form cyclic boronate esters.[3][19][20] This reaction is highly pH-dependent, with ester formation being favored at pH values at or above the pKa of the boronic acid, where the concentration of the reactive tetrahedral boronate is significant.[13]
The reaction proceeds through the addition of the diol to the boronic acid, followed by the elimination of water. The resulting cyclic esters can exist in both trigonal and tetrahedral forms.[13]
Caption: Reversible formation of a cyclic boronate ester.
The stability and formation kinetics of the boronate ester are influenced by several factors:
-
pH: As mentioned, higher pH favors ester formation. This pH-sensitivity is exploited in drug delivery systems designed to release their payload in the acidic tumor microenvironment.[3][6]
-
Diol Structure: The binding affinity is sensitive to the geometry and steric hindrance of the diol. For example, PBAs generally exhibit a higher affinity for fructose over glucose.
-
PBA Substituents: Electron-withdrawing groups on the PBA enhance Lewis acidity, leading to stronger diol binding.
Lipophilicity (LogD)
Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Moving a polar carboxylic acid group onto a PBA scaffold can significantly decrease lipophilicity, which can be a strategy to improve pharmacokinetic properties like solubility.[21] The LogD of a PBA is dependent on both the substituents and the pH, as the ionization state of the boronic acid moiety affects its partitioning between aqueous and lipid phases.
Table 2: Lipophilicity (Calculated LogD at pH 7.4) of Selected Substituted Phenylboronic Acids
| Compound | Structure | Calculated LogD (pH 7.4) | Rationale |
|---|---|---|---|
| Phenylboronic Acid | C₆H₅B(OH)₂ | 1.35 | Baseline lipophilicity. |
| 4-Carboxyphenylboronic Acid | HOOC-C₆H₄B(OH)₂ | -0.026 | The ionizable carboxyl group dramatically increases hydrophilicity.[21] |
| 3-Aminophenylboronic Acid | H₂N-C₆H₄B(OH)₂ | 0.50 | The amino group provides some polarity but is less impactful than a carboxylate. |
Note: LogD values are illustrative and can be calculated using various software packages.
Oxidative and Metabolic Stability
A significant challenge in the development of boronic acid-based drugs is their susceptibility to oxidative degradation.[2] At physiological pH, PBAs can be oxidized by reactive oxygen species (ROS), leading to deboronation and loss of activity.[22][23] This metabolic instability can limit their in vivo efficacy.
Recent research has shown that stability can be dramatically improved through rational design:
-
Stereoelectronic Effects: Diminishing the electron density on the boron atom enhances oxidative stability.[22][23] This can be achieved by introducing strong electron-withdrawing groups.
-
Intramolecular Coordination: Creating stable intramolecular esters, such as boralactones where a neighboring carboxyl group coordinates with the boron atom, can increase stability by several orders of magnitude.[2][22] These structures protect the vacant p-orbital of the boron from oxidative attack.
Key Experimental Protocols for Characterization
To rationally design and apply PBA derivatives, it is essential to characterize their core properties accurately. The following section provides step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration
Causality: The ionization of the boronic acid to the boronate anion alters the electronic structure of the conjugated phenyl system, leading to a measurable change in the UV-Vis absorbance spectrum. By monitoring this change as a function of pH, the pKa can be determined. This method is highly sensitive and requires only small amounts of the compound.[17]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the substituted phenylboronic acid in a suitable solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6 to pH 11 in 0.5 pH unit increments). A universal buffer or individual buffers (e.g., phosphate, borate) can be used. It is critical to maintain a constant ionic strength across all buffers.
-
Sample Preparation: For each pH value, add a small, constant volume of the PBA stock solution to a cuvette containing the buffer to achieve a final concentration in the low µM range (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each sample at a constant temperature (25 °C).
-
Data Analysis:
-
Identify a wavelength where the absorbance change between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve). The pKa is the pH value at the inflection point of the curve.
-
Caption: Workflow for pKa determination via spectrophotometry.
Protocol 2: Measuring Diol Binding Affinity via Competitive Fluorescence Assay
Causality: This assay relies on the displacement of a fluorescent dye, Alizarin Red S (ARS), from its complex with the PBA. ARS fluorescence is quenched in its free state but increases upon forming a boronate ester.[24] When a competing diol (the analyte) is introduced, it displaces ARS, causing a decrease in fluorescence intensity that is proportional to the diol's binding affinity.[24]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the phenylboronic acid in buffer (pH should be chosen to ensure a significant fraction of the PBA is in the boronate form, typically at or slightly below the pKa).
-
Prepare a stock solution of Alizarin Red S (ARS) in the same buffer.
-
Prepare a series of dilutions of the diol analyte (e.g., glucose) in the same buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add the PBA solution and the ARS solution to achieve constant final concentrations (e.g., 1 mM PBA, 10 µM ARS).
-
Add varying concentrations of the diol analyte to the wells. Include a control with no diol.
-
Incubate the plate for a set time (e.g., 30 minutes) at a constant temperature to allow the binding equilibrium to be reached.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 460 nm, emission at 570 nm).
-
Data Analysis:
-
Plot the decrease in fluorescence intensity as a function of the diol concentration.
-
Fit the data to a suitable binding isotherm model (e.g., one-site competitive binding) to calculate the dissociation constant (Kd) or association constant (Ka) for the PBA-diol interaction.
-
Conclusion: From Physicochemical Principles to Therapeutic Innovation
Substituted phenylboronic acids are a uniquely versatile class of molecules whose utility is deeply rooted in their fundamental physicochemical properties. The ability to fine-tune acidity, lipophilicity, stability, and diol binding affinity through rational substitution on the phenyl ring has empowered their development for a wide range of biomedical applications, from clinically approved enzyme inhibitors to next-generation glucose-sensing materials and targeted cancer therapies.[3][4][6][9] A thorough understanding and precise experimental characterization of these core properties are indispensable for any researcher or drug developer seeking to harness the full potential of this remarkable chemical scaffold. By applying the principles and protocols outlined in this guide, scientists can accelerate the design of novel, effective, and safe boronic acid-based technologies.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 13. aablocks.com [aablocks.com]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
- 20. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 21. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2,5-Dimethyl-4-methoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, yet highly valuable building block: 2,5-Dimethyl-4-methoxyphenylboronic acid . The incorporation of this moiety is of significant interest to researchers in drug development and materials science. The methoxy group acts as a powerful electron-donating group, while the flanking methyl groups provide steric bulk. This combination allows for fine-tuning of a molecule's electronic properties, solubility, metabolic stability, and conformational rigidity.[5][6] Understanding the nuances of its application in the Suzuki-Miyaura coupling is key to leveraging its full synthetic potential.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][7] A thorough understanding of this mechanism is critical for rational troubleshooting and optimization.
The three key stages are:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step oxidizes the palladium to a Pd(II) species.[7][8] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.
-
Transmetalation : This is the defining step where the carbon-carbon bond formation is primed. The organic group (Ar²) from the boronic acid is transferred to the Pd(II) center, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the palladium.[9][10][11] The choice of base is therefore a critical parameter that directly influences the rate and success of this step.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][8]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Core Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for researchers. Optimization may be required based on the specific aryl halide partner.
Materials & Reagents:
-
Aryl Halide: (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Boronic Acid: this compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL) and Degassed Water (1 mL)
-
Equipment: Schlenk flask or reaction vial with stir bar, condenser, argon/nitrogen line, heating mantle/oil bath, TLC plates, standard work-up and purification glassware.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon. This step is critical to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[1]
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Parameter Optimization: A Guide to Maximizing Success
The "ideal" conditions for a Suzuki coupling are highly substrate-dependent. A systematic approach to optimization is often necessary. The following table summarizes key parameters and provides expert rationale for experimental choices.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄: Can be used directly as a Pd(0) source but can be air-sensitive. Pd(OAc)₂/Pd₂(dba)₃: Stable Pd(II) sources that are reduced in situ to Pd(0). Often used with an external phosphine ligand.[1][9] PdCl₂(dppf): An excellent, robust pre-catalyst for a wide range of substrates, including electron-rich and sterically hindered partners. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | The ligand stabilizes the palladium center, prevents precipitation as palladium black, and modulates its reactivity.[2] Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos) can accelerate oxidative addition for less reactive aryl chlorides and reductive elimination for hindered products.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Et₃N | The base's primary role is to activate the boronic acid.[11][13] K₂CO₃/Cs₂CO₃: Common, effective bases for many couplings. Cesium carbonate is more soluble and basic, often improving rates for challenging substrates. K₃PO₄: A stronger base, often effective for coupling with aryl chlorides. KF: A mild base used when ester or other base-sensitive functional groups are present.[9][14] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A polar, aprotic solvent is typical. A small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the transmetalation step.[1][15] For substrates with poor solubility, solvents like DMF can be effective, but care must be taken as higher temperatures can promote side reactions.[14] |
Troubleshooting Common Issues
Even this robust reaction can encounter pitfalls. Below are common problems and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species was oxidized or decomposed. 2. Poor Reagent Solubility: Reactants are not sufficiently dissolved to interact. 3. Ineffective Base: The chosen base is not strong enough to activate the boronic acid. | 1. Ensure rigorous degassing of solvents and reaction mixture. Use a fresh, high-quality catalyst. 2. Screen alternative solvents (e.g., Toluene, DMF) or increase the reaction temperature.[14] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Protodeboronation | The boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming the nucleophile. This is often promoted by high temperatures and extended reaction times in aqueous media. | Use a milder base (e.g., KF). Minimize the amount of water or run under anhydrous conditions.[1] Consider converting the boronic acid to a more stable pinacol boronate ester (Bpin) derivative.[1] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is typically caused by oxygen in the reaction, which promotes a Pd(II)-mediated pathway.[1] | Improve degassing technique. Ensure a tight seal and positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This can be a complex issue related to the catalyst/ligand system. Trying a different ligand, such as a Buchwald-type ligand, may mitigate this side reaction.[12] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. catalysis-consulting.com [catalysis-consulting.com]
Applications of 2,5-Dimethyl-4-methoxyphenylboronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of reagents available, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] 2,5-Dimethyl-4-methoxyphenylboronic acid, in particular, is a versatile and valuable reagent for constructing complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction schemes to elucidate the underlying rationale for its use. We will delve into detailed protocols, the significance of its unique substitution pattern in bioactive molecules, and its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, typically between an organoboron compound (like our title compound) and an organohalide.[3][4] Its significance in medicinal chemistry cannot be overstated, as it allows for the efficient and modular assembly of biaryl and heteroaryl-aryl scaffolds that are central to many drug molecules.[5]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Equipment:
-
Reactants: this compound, Aryl bromide (or iodide/triflate)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), aqueous solution (e.g., 2M)
-
Solvent: 1,4-Dioxane, Toluene, or Dimethoxyethane (DME)
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator), silica gel for column chromatography.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (0.01-0.05 eq).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The catalyst loading is kept low to minimize cost and residual palladium in the final product.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the organic solvent (e.g., 1,4-Dioxane) to dissolve the solids, followed by the aqueous base (e.g., 2M K₂CO₃). The reaction is typically run in a biphasic mixture.
-
Causality Insight: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[4]
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
| Parameter | Typical Condition | Rationale & Notes |
| Aryl Halide (Ar-X) | Bromide, Iodide, Triflate | Reactivity order: I > Br > OTf >> Cl. Chlorides often require more specialized, electron-rich phosphine ligands.[5] |
| Boronic Acid Equiv. | 1.2 - 1.5 | Drives reaction to completion; can be prone to homocoupling side reactions if not controlled.[4] |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol %. Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can significantly impact yield and is substrate-dependent. K₃PO₄ is often effective for hindered couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are common and effective. Anhydrous conditions can also be used with specific boronic esters.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
Application in Kinase Inhibitor Synthesis
Kinase inhibitors represent a major class of targeted cancer therapies. Many of these drugs are designed to fit into the ATP-binding pocket of a specific kinase. The 2,5-dimethyl-4-methoxyphenyl moiety is a privileged scaffold found in numerous kinase inhibitors. Its structural features can be critical for achieving high potency and selectivity.
-
Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. Furthermore, its electron-donating nature can influence the electronics of the aromatic ring.[6]
-
Methyl Groups: The ortho- and meta-methyl groups provide steric bulk. This can serve to lock the phenyl ring into a specific, favorable conformation for binding (a concept known as atropisomerism in some cases) and can shield the molecule from metabolic degradation, improving its pharmacokinetic profile.[7]
Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
The pyrazolo[1,5-a]pyrimidine scaffold is a common core for various kinase inhibitors.[8] The following workflow demonstrates how this compound can be used to install the key phenyl group.
Caption: Workflow for synthesizing a kinase inhibitor core.
Protocol: Synthesis of 3-(2,5-Dimethyl-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
This protocol is an exemplary application based on the general procedure outlined previously.
-
Setup: Combine 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (240 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol) in a 50 mL round-bottom flask.
-
Inerting & Reagent Addition: Evacuate and backfill the flask with argon (3x). Add 1,4-dioxane (10 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by LC-MS until the starting bromide is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the final product.
Case Study: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
Beyond kinases, this boronic acid is instrumental in synthesizing other classes of bioactive molecules. For instance, the 2,5-dimethyl-3-(aryl)pyrazolo[1,5-a]pyrimidine scaffold is the basis for potent and orally active antagonists of the CRF1 receptor, which are investigated for treating anxiety and depression.[8] The compound NBI 30775 (R121919) incorporates a substituted pyridyl group at the 3-position, a modification also achievable via Suzuki coupling, highlighting the modularity of this synthetic approach.[8]
Caption: Simplified CRF1 receptor signaling pathway and point of intervention.
In the development of these antagonists, compound 26h (NBI 30775) emerged as a clinical candidate. It exhibited a high binding affinity (Ki = 3.5 nM) and functional antagonism, inhibiting CRF-stimulated cellular responses.[8] This example underscores how the strategic use of building blocks like this compound in Suzuki couplings enables the rapid exploration of structure-activity relationships (SAR) to produce clinical-grade molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dimethyl-4-methoxyphenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: Navigating Steric and Electronic Complexity
In the landscape of synthetic organic chemistry, arylboronic acids are indispensable tools, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 2,5-Dimethyl-4-methoxyphenylboronic acid presents a unique combination of structural features: two sterically demanding ortho-methyl groups and a strongly electron-donating para-methoxy group. This substitution pattern makes it a challenging, yet highly valuable, building block for accessing complex molecular architectures that would be difficult to synthesize via other means.
The primary utility of this reagent lies in the construction of sterically hindered and electron-rich biaryl scaffolds.[1][2] These motifs are of profound interest in medicinal chemistry, where restricted bond rotation can induce axial chirality (atropisomerism) and enforce biologically active conformations.[3][4] Furthermore, such structures are integral to the development of advanced materials, including polymers and organic electronics.[1] This guide provides an in-depth analysis of the reactivity of this compound, focusing on the rationale behind protocol design and offering detailed, field-proven methodologies for its successful implementation.
Reagent Profile: Properties, Handling, and Storage
Proper handling and storage are critical to maintaining the integrity and reactivity of boronic acids, which can be susceptible to degradation pathways like protodeboronation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 246023-54-1 | [5][6] |
| Molecular Formula | C₉H₁₃BO₃ | [6] |
| Molecular Weight | 180.01 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Phrases | P261, P280, P302+P352, P305+P351+P338 | [6] |
Handling and Storage Recommendations:
-
Storage: The compound should be stored at room temperature or refrigerated under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. Protecting it from moisture is paramount to prevent decomposition.[7]
-
Handling: As with all boronic acids, handling should occur in a well-ventilated area or fume hood.[7] Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory to avoid irritation.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of biaryl compounds via Suzuki-Miyaura coupling is the cornerstone application for this reagent.[1] However, its inherent steric bulk and electronic properties necessitate a departure from standard protocols.
Mechanistic Considerations: Overcoming a High Activation Barrier
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The unique structure of this compound primarily impacts the transmetalation step.
-
The Steric Challenge: The two methyl groups flanking the boronic acid moiety create significant steric hindrance.[2][9] This bulkiness can severely slow or completely stall the transmetalation step, where the aryl group is transferred from boron to the palladium center.[9] To overcome this, catalyst systems with bulky, electron-rich phosphine ligands are required.[2][10] These ligands promote the formation of a coordinatively unsaturated palladium intermediate, which is more accessible to the hindered boronic acid.
-
The Electronic Influence: The para-methoxy group is a strong electron-donating group. While this can increase the nucleophilicity of the aryl ring, it also renders the C-B bond more susceptible to cleavage by water and base, a side reaction known as protodeboronation.[9] This competitive pathway consumes the boronic acid and reduces the overall yield.
Rational Selection of Reaction Parameters
Success with this substrate hinges on the careful selection of catalyst, base, and solvent to favor the desired cross-coupling pathway over side reactions.
Table 2: Comparison of Catalyst Systems for Hindered Couplings
| Catalyst System | Ligand Type | Typical Performance with Hindered Substrates | Rationale |
| Pd(PPh₃)₄ | Monodentate phosphine | Often poor to moderate yields.[9] | Triphenylphosphine is not bulky enough to facilitate coupling of sterically demanding partners. Catalyst decomposition is also common. |
| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | Good to excellent yields. | SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, and its structure facilitates the approach of hindered substrates.[9] |
| Pd₂(dba)₃ / XPhos | Buchwald-type biaryl phosphine | Good to excellent yields. | Similar to SPhos, XPhos is highly effective for challenging couplings, including those involving sterically hindered boronic acids and aryl chlorides.[11] |
-
Causality of Ligand Choice: The success of bulky biaryl phosphine ligands (e.g., SPhos, XPhos) stems from their ability to stabilize the monomeric Pd(0) species and create a less crowded coordination sphere around the metal center. This steric profile is crucial for accommodating the approach of the hindered 2,5-dimethyl-4-methoxyphenyl group during transmetalation and for facilitating the final C-C bond-forming reductive elimination step.[10]
-
Base Selection: The base is critical for activating the boronic acid by forming a more nucleophilic boronate complex. For challenging substrates, stronger inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. Its strength effectively promotes boronate formation, accelerating the rate-limiting transmetalation step.[9][12]
-
Potassium Carbonate (K₂CO₃): A milder and more economical option, but may result in lower yields or longer reaction times for this specific substrate.[12]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be effective, but its hygroscopic nature and higher cost are drawbacks.
-
-
Solvent System: A mixture of an organic solvent and water is typically employed.
-
Organic Phase (e.g., 1,4-Dioxane, Toluene): Solubilizes the organic coupling partners and the palladium catalyst complex.
-
Aqueous Phase: Dissolves the inorganic base and is essential for the hydrolysis of the boronic acid to the active boronate species. The ratio of organic solvent to water can be critical and often requires optimization.[13]
-
Experimental Protocols & Workflow
The following protocols provide a robust starting point for researchers. Adherence to inert atmosphere techniques is crucial for reproducibility.
General Protocol for Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).[9]
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[9]
-
Reaction: Place the sealed flask into a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[12]
Troubleshooting Common Issues
The challenging nature of this substrate means that optimization is often necessary.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Poor quality reagents. | 1. Switch to a more robust ligand (e.g., SPhos, XPhos) or a pre-catalyst.[9] 2. Use a stronger base like K₃PO₄.[9][12] 3. Ensure boronic acid is dry and pure; use freshly distilled solvents. |
| Significant Protodeboronation | 1. Presence of excess water or oxygen. 2. Reaction temperature is too high or run for too long. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere.[9] 2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid extended heating after completion. |
| Formation of Homocoupled Byproduct | 1. Slow transmetalation step allows the boronic acid to couple with itself. | 1. Increase catalyst loading slightly. 2. Ensure the base is sufficiently strong to promote the desired cross-coupling over homocoupling.[9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 246023-54-1|this compound|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Palladium catalyst selection for coupling with 2,5-Dimethyl-4-methoxyphenylboronic acid
Application Note & Protocol
Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 2,5-Dimethyl-4-methoxyphenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential for pharmaceuticals and advanced materials.[1] However, the efficiency of this reaction is highly dependent on the electronic and steric properties of the coupling partners. This guide provides a detailed analysis and robust protocols for the successful coupling of this compound, a substrate characterized by significant electron-donating properties and steric hindrance. We will explore the underlying chemical principles that make this substrate challenging and provide a rationale for the selection of advanced palladium precatalyst systems. The focus is on leveraging modern, air-stable catalysts featuring bulky, electron-rich ligands, such as Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs), to overcome common pitfalls like low yield, protodeboronation, and slow reaction kinetics.
The Challenge: Understanding the Substrate
Successful catalyst selection begins with a thorough understanding of the substrate's inherent properties. This compound presents two primary challenges that can impede the Suzuki-Miyaura catalytic cycle:
-
High Electron Density: The methoxy and dimethyl substituents are strongly electron-donating, enriching the aromatic ring. While this can be beneficial in some contexts, in Suzuki couplings, it can render the crucial oxidative addition step sluggish, especially when the aryl halide coupling partner is also electron-rich.[2][3] The rate-limiting oxidative addition of the C-X bond to the Pd(0) center is facilitated by electron-withdrawing groups on the aryl halide; conversely, it is slowed by electron-donating groups.[4]
-
Steric Hindrance: The presence of a methyl group in the ortho position to the boronic acid creates significant steric bulk. This bulk can hinder the approach of the organoboron species to the palladium center, slowing down the transmetalation step of the catalytic cycle.[5]
Furthermore, electron-rich boronic acids are particularly susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired arene byproduct and reducing the overall yield.[2][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is critical for diagnosing issues and selecting the appropriate catalyst components to accelerate each step.
Caption: The three key steps of the Suzuki-Miyaura cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (Ar-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the activated boronic acid (the boronate, Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This is often the rate-determining step for sterically hindered substrates.[9]
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Rationale for Catalyst System Selection
For challenging substrates like this compound, traditional catalysts such as Pd(PPh₃)₄ often fail, leading to low conversions and significant side product formation. Success requires a modern, rationally designed catalyst system.
Palladium Precatalysts: Stability and Efficiency
While older methods relied on generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, modern approaches favor the use of well-defined, air- and moisture-stable Pd(II) precatalysts .[10] These complexes offer superior performance for several reasons:
-
Air and Moisture Stability: Simplifies handling and improves reproducibility.
-
Defined Ligand-to-Metal Ratio: Prevents the formation of undesirable palladium species.
-
Rapid Activation: Designed for fast and efficient generation of the active monoligated Pd(0) species under reaction conditions, which is crucial for outcompeting boronic acid decomposition.[11][12][13]
Two outstanding classes of precatalysts for this application are Buchwald Palladacycles and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes .
-
Buchwald Precatalysts (G2, G3, G4): These feature a biaryl phosphine ligand bound to palladium. The scaffold is designed to facilitate rapid reductive elimination upon activation with a weak base, cleanly generating the active Pd(0) catalyst.[11][12] They are exceptionally effective for Suzuki-Miyaura couplings of sterically hindered and electron-rich substrates.[12][14]
-
PEPPSI-IPr: This complex features a strongly donating N-Heterocyclic Carbene (NHC) ligand (IPr) and a stabilizing pyridine "throw-away" ligand.[2] It is known for its high thermal stability and efficiency in coupling challenging substrates, including aryl chlorides and sterically demanding partners.[15][16][17]
The Ligand: The Key to Overcoming Steric and Electronic Barriers
The choice of ligand is the most critical factor for a successful outcome. For this specific substrate, the ligand must be both bulky and electron-rich .[3][18]
-
Bulky Ligands (e.g., SPhos, XPhos, RuPhos, IPr) accelerate the final reductive elimination step, which can be slowed by sterically congested intermediates.[2] This prevents the buildup of intermediates and promotes catalyst turnover.
-
Electron-Rich Ligands increase the electron density on the palladium center. This enhances the rate of the oxidative addition step, which is particularly important when using less reactive electrophiles (like aryl chlorides) or electron-rich aryl halides.[2][18]
| Ligand Type | Recommended Ligands | Key Advantages for this Application |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent balance of steric bulk and electron-donating ability. Widely proven for challenging Suzuki-Miyaura couplings.[19] |
| N-Heterocyclic Carbenes | IPr (in PEPPSI-IPr) | Very strong σ-donors and sterically demanding. Highly effective for promoting oxidative addition and stabilizing the catalytic species.[20][21] |
Base and Solvent Selection
-
Base: The base activates the boronic acid, forming the more nucleophilic boronate anion required for transmetalation.[22][23] A moderately weak base like potassium phosphate (K₃PO₄ ) or potassium carbonate (K₂CO₃ ) is often optimal. Stronger bases (e.g., NaOH, KOH) can accelerate the undesired protodeboronation of the electron-rich boronic acid.[6]
-
Solvent: A combination of an organic solvent with water is often beneficial. The water helps to solubilize the inorganic base, facilitating boronate formation.[24] Common and effective solvent systems include Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .
Comparative Catalyst Performance
The following table provides a representative comparison of expected outcomes for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole), highlighting the importance of catalyst selection.
| Catalyst System | Precatalyst (1 mol%) | Ligand (1.2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| System 1 (Classic) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 20% |
| System 2 (Buchwald) | XPhos Pd G3 | (None) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | > 90% |
| System 3 (NHC) | PEPPSI-IPr | (None) | K₃PO₄ | THF | 60 | 4 | > 90% |
Yields are illustrative and based on typical performance for challenging substrates.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials and Reagents
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3 or PEPPSI-IPr, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask or oven-dried round-bottom flask)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Briefly remove the flask from the inert atmosphere (or use a glovebox) and add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the required solvents (e.g., 1,4-Dioxane and water in a 4:1 ratio) by bubbling argon through them for 20-30 minutes. Add the solvent mixture (e.g., 5 mL total) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC/MS until the starting aryl bromide is consumed (typically 1-4 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation).2. Insufficiently degassed solvents (O₂ present).3. Poor quality base or boronic acid. | 1. Use a fresh bottle of a modern, air-stable precatalyst.[3]2. Ensure thorough degassing of all solvents, including water.[2]3. Use high-purity reagents; grind the base to a fine powder. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Base is too strong or reaction time is too long.3. Presence of excess water or protic impurities. | 1. Lower the reaction temperature. Modern catalysts are often efficient at 60-80 °C.2. Use K₃PO₄ instead of stronger bases. Use a more stable boronic ester derivative if the problem persists.[6][25]3. Use anhydrous organic solvents and control the amount of water added. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).2. Use of a Pd(II) source without an efficient pre-reduction step. | 1. Meticulously degas the reaction mixture and maintain a positive inert gas pressure.[2][3]2. Use a well-defined Pd(II) precatalyst designed for rapid activation to Pd(0). |
Conclusion
The successful Suzuki-Miyaura coupling of the electron-rich and sterically hindered this compound is readily achievable through the rational selection of a modern palladium catalyst system. By choosing an air-stable Pd(II) precatalyst, such as a Buchwald palladacycle or a PEPPSI-NHC complex, paired with a bulky and electron-rich ligand, chemists can effectively overcome the intrinsic challenges of the substrate. These advanced systems promote the key steps of the catalytic cycle while minimizing side reactions like protodeboronation, leading to high yields under mild conditions. The protocols and troubleshooting guide provided herein offer a reliable framework for researchers in drug discovery and materials science to construct complex biaryl molecules with efficiency and predictability.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 13. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | MDPI [mdpi.com]
- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. youtube.com [youtube.com]
Synthesis of Novel Functional Polymers Utilizing 2,5-Dimethyl-4-methoxyphenylboronic acid as a Versatile Monomer
Application Note & Detailed Protocols
Abstract
This technical guide provides researchers, material scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel polymers using 2,5-Dimethyl-4-methoxyphenylboronic acid as a key monomer. This versatile building block, featuring a reactive boronic acid moiety and a substituted phenyl ring, offers a gateway to advanced polymeric materials with unique electronic, optical, and responsive properties. We will explore two primary polymerization methodologies: Suzuki-Miyaura cross-coupling for the synthesis of conjugated polymers and condensation polymerization for the formation of polyesters. This document will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and outline essential characterization techniques for the resulting polymers.
Introduction: The Promise of Boronic Acid-Containing Polymers
Boronic acid-functionalized polymers have emerged as a significant class of materials with wide-ranging applications in sensing, catalysis, and biomedicine.[1][2][3] The unique ability of the boronic acid group to form reversible covalent bonds with diols, its responsiveness to pH, and its participation in robust carbon-carbon bond-forming reactions make it an invaluable functional group in polymer chemistry.[4][5] These polymers are at the forefront of innovations in glucose-responsive insulin delivery systems, self-healing materials, and advanced organic electronics.[6][7]
The monomer at the heart of this guide, this compound, presents an attractive scaffold for polymer synthesis. The electron-donating methyl and methoxy groups on the phenyl ring can modulate the electronic properties of the resulting polymer, influencing its fluorescence, conductivity, and reactivity.[8] This application note will provide the foundational knowledge and practical guidance to leverage this monomer for the creation of novel, high-performance polymers.
Properties of this compound
Understanding the physicochemical properties of the monomer is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C9H13BO3 | [9] |
| Molecular Weight | 180.01 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Key Reactivity | Suzuki-Miyaura cross-coupling, Esterification | [8][10] |
The boronic acid moiety is the primary reactive site for the polymerization reactions discussed herein. Its reactivity can be tuned by the choice of reaction conditions, such as the base, catalyst, and solvent.
Polymerization Methodologies & Protocols
We present two distinct and powerful methods for the polymerization of this compound, each yielding polymers with different architectures and potential applications.
Suzuki-Miyaura Cross-Coupling Polymerization: Crafting Conjugated Polymers
Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12] When applied to bifunctional monomers, this reaction leads to the formation of conjugated polymers with intriguing optoelectronic properties.
Caption: Workflow for Suzuki-Miyaura Polymerization.
This protocol describes the synthesis of an alternating copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
This compound (1.0 mmol)
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 mmol)
-
Toluene (10 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add toluene and degassed deionized water via syringe.
-
Catalyst Introduction: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a beaker of rapidly stirring methanol (200 mL).
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction after solvent evaporation.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor polymerization results.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.
-
Biphasic Solvent System: The toluene/water system is effective for dissolving both the organic monomers and the inorganic base, promoting efficient reaction kinetics.
Condensation Polymerization: Creating Functional Polyesters
Condensation polymerization offers a direct route to polyesters through the reaction of a diol with a dicarboxylic acid or its derivative. Boronic acids can readily undergo condensation with diols to form boronic esters.[13] This reaction can be driven to completion by the removal of water, yielding high molecular weight polymers.
Caption: Workflow for Condensation Polymerization.
This protocol details the synthesis of a polyester from this compound and 1,6-hexanediol.
Materials:
-
This compound (1.0 mmol)
-
1,6-Hexanediol (1.0 mmol)
-
Toluene (20 mL)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound, 1,6-hexanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Polymerization: Continue the reaction until no more water is collected (typically 12-24 hours).
-
Isolation: Cool the reaction mixture to room temperature. The polymer may precipitate out or the solution can be concentrated under reduced pressure.
-
Purification: Dissolve the crude polymer in a minimal amount of tetrahydrofuran (THF) and precipitate it into a large volume of cold hexane. Collect the purified polymer by filtration and dry under vacuum.
Rationale for Experimental Choices:
-
Dean-Stark Apparatus: This is essential for driving the equilibrium of the esterification reaction towards the product side by continuously removing the water byproduct.
-
Acid Catalyst: p-Toluenesulfonic acid protonates the hydroxyl group of the diol, making it a better leaving group and accelerating the rate of esterification.
Characterization of the Synthesized Polymers
Thorough characterization is imperative to confirm the structure, molecular weight, and properties of the newly synthesized polymers.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic functional groups (e.g., B-O, C=O). |
| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic absorption and optical bandgap of conjugated polymers. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determines glass transition temperature (Tg) and melting temperature (Tm). |
Potential Applications in Drug Development and Materials Science
Polymers derived from this compound hold significant promise for a variety of advanced applications:
-
Drug Delivery: The boronic acid moieties can form reversible covalent bonds with diol-containing drugs, enabling pH- or glucose-responsive drug release.[4][5]
-
Sensing: The fluorescence of conjugated polymers can be modulated by the binding of saccharides to the boronic acid groups, forming the basis for glucose sensors.[3]
-
Organic Electronics: Conjugated polymers synthesized via Suzuki-Miyaura coupling can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Self-Healing Materials: The dynamic nature of boronic ester bonds can be exploited to create polymers that can repair themselves after damage.[14]
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of novel functional polymers. The methodologies of Suzuki-Miyaura cross-coupling and condensation polymerization provide access to a diverse range of polymeric architectures with tunable properties. The detailed protocols and foundational knowledge presented in this application note are intended to empower researchers to explore the exciting possibilities offered by this unique building block in the development of next-generation materials for a multitude of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Self-Assembly of Boronic Acid-Containing Block Copolymers [acswebcontent.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C9H13BO3) [pubchemlite.lcsb.uni.lu]
- 10. Page loading... [guidechem.com]
- 11. Suzuki-Miyaura catalyst-transfer polymerization: Studies toward better mechanistic understanding - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,5-Dimethyl-4-methoxyphenylboronic Acid in Advanced Chemical Sensor Development
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2,5-Dimethyl-4-methoxyphenylboronic acid in the design and fabrication of novel chemical sensors. While the broader class of phenylboronic acids is well-established in sensor technology, this specific derivative offers unique electronic properties that can be harnessed for enhanced sensitivity and selectivity. We will explore the fundamental principles, potential applications, and detailed, field-proven protocols for developing both fluorescent and electrochemical sensors. This guide is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind key methodological choices, empowering researchers to innovate and validate their own sensing systems.
Introduction: The Potential of this compound
Phenylboronic acids have emerged as exceptionally versatile building blocks in molecular recognition and sensor design. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities.[1][2] This interaction is the cornerstone of sensors for a vast array of biologically significant molecules, including saccharides, glycoproteins, and catecholamines.[1][3]
The subject of this guide, This compound , presents an intriguing scaffold for sensor development. Its structure is characterized by:
-
A methoxy group (-OCH₃) at the 4-position, which is a strong electron-donating group.
-
Two methyl groups (-CH₃) at the 2- and 5-positions, which are weaker electron-donating groups.
These electron-donating substituents are hypothesized to lower the pKa of the boronic acid, facilitating diol binding at or near physiological pH (7.4). This is a critical advantage over simpler phenylboronic acids which often require more alkaline conditions for efficient complexation.[4] This guide will provide the foundational knowledge and practical protocols to explore the potential of this specific molecule in creating next-generation chemical sensors.
The Core Principle: Boronic Acid-Diol Interaction
The sensing mechanism is predicated on the reversible reaction between the boronic acid and a cis-diol. In its unbound state, the boron atom is trigonal planar and sp² hybridized. Upon binding with a diol, it transitions to a more stable, tetrahedral sp³ hybridized state, forming a cyclic boronate ester.[1][4] This structural and electronic change is the event that must be transduced into a measurable signal.
Figure 1: Reversible binding of boronic acid with a cis-diol.
This equilibrium is sensitive to pH, with the binding being more favorable at pH values above the pKa of the boronic acid, where the boron center is more Lewis acidic.[5] The choice of buffer and operating pH is therefore a critical experimental parameter.
Application Focus I: Fluorescent Saccharide Sensor
Fluorescent sensors offer exceptional sensitivity, making them ideal for detecting low concentrations of analytes.[6][7] The strategy involves coupling the boronic acid recognition unit to a fluorophore. The binding event modulates the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[7]
Rationale for Sensor Design
We propose a sensor where this compound acts as the receptor and a pyrene derivative serves as the fluorophore. In the unbound state, the lone pair of electrons on the nitrogen atom of a linker can quench the pyrene fluorescence via a PET mechanism. Upon binding a saccharide (e.g., fructose), the boron atom becomes more electron-deficient, drawing the nitrogen's lone pair towards it. This inhibits PET, "turning on" the fluorescence.
Experimental Workflow for Fluorescent Sensor Development
Figure 2: Workflow for fluorescent sensor fabrication and testing.
Protocol 1: Synthesis of a Hypothetical Pyrene-Based Sensor
This protocol is a representative example based on standard amide coupling reactions. Researchers should adapt it based on commercially available starting materials.
Materials:
-
This compound
-
1-Pyrenebutyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A suitable amino-linker (e.g., 4-(aminomethyl)aniline)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Activation of Pyrene: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-pyrenebutyric acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours to form the NHS-ester.
-
Coupling Reaction: In a separate flask, dissolve this compound (protected as a pinacol ester if necessary) and the amino-linker (1.1 eq) in anhydrous DMF.
-
Amide Bond Formation: Add the activated pyrene solution from step 1 to the solution from step 2. Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure of the final sensor molecule using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Spectrofluorimetric Titration of Fructose
Materials:
-
Synthesized fluorescent sensor
-
D-Fructose
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for sensor stock solution)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the sensor in DMSO.
-
Prepare a 100 mM stock solution of D-Fructose in PBS (pH 7.4).
-
-
Prepare Sensor Solution: In a 10 mL volumetric flask, add the appropriate volume of the sensor stock solution to obtain a final concentration of 5 µM in PBS. Ensure the final volume of DMSO is less than 1% to avoid solvent effects.
-
Set Up Spectrofluorometer: Set the excitation wavelength (λex) appropriate for the pyrene fluorophore (e.g., 340 nm). Set the emission scan range (e.g., 350-550 nm).
-
Titration:
-
Place 2 mL of the 5 µM sensor solution into a quartz cuvette and record its fluorescence spectrum (this is the baseline).
-
Make sequential additions of small aliquots (e.g., 2-10 µL) of the fructose stock solution into the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the new fluorescence spectrum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of fructose. This data can be used to calculate the association constant (Kₐ) and the limit of detection (LOD).[8]
| Fructose Conc. (mM) | Fluorescence Intensity (a.u.) |
| 0 | 150 |
| 1 | 280 |
| 2 | 405 |
| 5 | 710 |
| 10 | 950 |
| 20 | 1100 |
| Table 1: Example titration data showing fluorescence enhancement upon fructose addition. |
Application Focus II: Electrochemical Sensor
Electrochemical sensors are highly attractive due to their potential for miniaturization, low cost, and integration into portable devices.[2][9] The principle relies on the binding of an analyte at a boronic acid-modified electrode surface, which alters the electrochemical properties of the interface.[10]
Rationale for Sensor Design
We propose modifying a glassy carbon electrode (GCE) with this compound. The binding of a redox-active analyte like dopamine (which contains a cis-diol) to the boronic acid will pre-concentrate it at the electrode surface, enhancing the electrochemical signal. Alternatively, for non-redox-active analytes like glucose, binding can alter the capacitance or impedance of the electrode interface, which can be measured by Electrochemical Impedance Spectroscopy (EIS).[3]
Experimental Workflow for Electrochemical Sensor Development
Figure 3: Workflow for electrochemical sensor fabrication and testing.
Protocol 3: Electrode Modification
This protocol describes a common method for creating a self-assembled monolayer on an electrode surface.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (functionalized with a thiol or amine group for covalent attachment)
-
Polishing materials (alumina slurry, diamond paste)
-
Potentiostat/Galvanostat system with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)
-
Electrochemical characterization solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
Procedure:
-
Electrode Polishing: Polish the GCE surface to a mirror finish using progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residue.
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) scans in 0.5 M H₂SO₄ until a stable voltammogram is obtained, indicating a clean surface.
-
Immobilization:
-
If using a thiol-functionalized boronic acid on a gold electrode: Immerse the clean electrode in a 1 mM ethanolic solution of the boronic acid derivative for 12-24 hours to allow for self-assembly.
-
If using an amine-functionalized boronic acid on GCE: This can be achieved via electrochemical grafting or by creating a carboxylated surface first (e.g., by oxidizing the GCE) followed by EDC/NHS coupling similar to Protocol 1.
-
-
Characterization of Modification:
-
Rinse the modified electrode thoroughly.
-
Perform CV and EIS in the [Fe(CN)₆]³⁻/⁴⁻ solution. A successful modification will typically increase the charge transfer resistance (Rct) observed in the EIS Nyquist plot and alter the peak separation in the CV, confirming the attachment of the organic layer.
-
Protocol 4: Electrochemical Detection of Dopamine
Materials:
-
Modified GCE (from Protocol 3)
-
Dopamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potentiostat/Galvanostat system
Procedure:
-
Prepare Dopamine Standards: Prepare a series of dopamine solutions of known concentrations in PBS (pH 7.4).
-
Incubation: Immerse the modified GCE in the dopamine solution for a fixed period (e.g., 10 minutes) to allow for binding and pre-concentration.
-
Measurement:
-
After incubation, rinse the electrode gently with PBS to remove non-specifically bound molecules.
-
Transfer the electrode to a clean electrochemical cell containing only PBS.
-
Perform Differential Pulse Voltammetry (DPV) over a potential range where dopamine oxidizes (e.g., 0.0 V to +0.6 V vs. Ag/AgCl).
-
-
Data Analysis: A peak corresponding to dopamine oxidation should be observed. Plot the peak current from the DPV scans against the dopamine concentration. This calibration curve can be used to determine the concentration in unknown samples. The sensitivity and limit of detection can be calculated from the slope and standard deviation of the blank.[11]
Validation and Trustworthiness
A robust sensor protocol must be self-validating. To ensure the trustworthiness of your results, incorporate the following steps:
-
Negative Controls: Test the sensor response with an analyte that lacks the cis-diol functionality to ensure the binding is specific.
-
Interference Studies: Evaluate the sensor's response to the target analyte in the presence of common, structurally similar interferents (e.g., for glucose sensing, test against fructose, galactose, and ascorbic acid).
-
Reproducibility: Fabricate multiple sensors (at least 3-5) using the same protocol and test them independently to assess the reproducibility of the fabrication and measurement process.
-
Stability: Test the sensor's performance over time (e.g., daily for a week) to determine its operational and storage stability.
Conclusion
This compound stands as a promising candidate for the development of highly sensitive and selective chemical sensors. The electron-rich nature of its aromatic ring is predicted to enhance its binding affinity with diols, particularly at physiological pH. By following the detailed protocols and design principles outlined in these application notes, researchers are well-equipped to synthesize novel fluorescent and electrochemical probes. The key to success lies in meticulous experimental execution, thorough characterization, and rigorous validation against potential interferents. The exploration of this specific boronic acid derivative opens a new avenue for creating advanced diagnostic tools and monitoring systems for a variety of critical analytes.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 8. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Purification Strategies for Products of 2,5-Dimethyl-4-methoxyphenylboronic Acid Reactions
Abstract
2,5-Dimethyl-4-methoxyphenylboronic acid is a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds.[1][2] The successful isolation of the target molecule in high purity is paramount for its use in downstream applications, especially in pharmaceutical and materials science research. This guide provides an in-depth analysis of the common impurities encountered in reactions involving this reagent and presents a suite of robust, validated protocols for their effective removal. Methodologies covered include optimized aqueous workups, targeted removal of residual palladium, and advanced chromatographic and crystallization techniques.
Understanding the Reaction Environment and Impurity Profile
The efficacy of any purification strategy is predicated on a thorough understanding of the potential impurities generated during the reaction. In a typical Suzuki-Miyaura coupling, this compound is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base.[1][3][4] This environment, while efficient for C-C bond formation, can generate a predictable profile of byproducts and contaminants.
Common Impurities Include:
-
Unreacted this compound: Often used in slight excess to drive the reaction to completion.
-
Homocoupled Boronic Acid Byproduct: The self-coupling of the boronic acid to form a symmetrical bipyrimidine.[5]
-
Protodeboronated Starting Material: Replacement of the boronic acid moiety with a hydrogen atom, a common side reaction, especially in the presence of water.[6][7][8]
-
Homocoupled Aryl Halide Byproduct: Self-coupling of the aryl halide starting material.[9]
-
Residual Palladium Catalyst: Can exist as soluble Pd(II) species or insoluble Pd(0) "palladium black." Its removal is critical for pharmaceutical applications.[10]
-
Inorganic Base and Salts: (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) and their corresponding halide salts formed during the reaction.[11]
-
Ligand-Related Impurities: Phosphine oxides or other degradation products from the catalyst's ligand.
The purification strategy must be a multi-step process designed to systematically remove each class of impurity.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Foundational Purification: Aqueous Workup
The first and most critical step is a robust aqueous workup. This procedure removes the bulk of inorganic salts, the base, and highly polar impurities. The acidic nature of the residual boronic acid provides a key chemical handle for its separation.
Protocol 1: Optimized Aqueous Workup with Basic Wash
This protocol is designed to remove inorganic salts and, crucially, unreacted this compound. Boronic acids are weak Lewis acids and can be deprotonated by a mild base to form a water-soluble boronate salt.[12][13]
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent in which the desired product is highly soluble (e.g., ethyl acetate, dichloromethane). A volume of 5-10 times the reaction solvent volume is a good starting point.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) and shake gently.[12][14] This step partitions the acidic boronic acid into the aqueous layer as its sodium salt.
-
Expert Insight: Gentle shaking is advised initially to prevent the formation of emulsions, especially if the reaction solvent is THF or dioxane.
-
-
Phase Separation: Allow the layers to separate fully. Drain and discard the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining base.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[15][16] This step helps to break emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, now free of inorganic salts and the majority of unreacted boronic acid.
Palladium Catalyst Removal
Residual palladium is a major concern, particularly for compounds intended for biological screening. The International Council for Harmonisation (ICH) sets strict limits on elemental impurities in active pharmaceutical ingredients.[10] The choice of removal method depends on the nature of the palladium species in the mixture.
| Method | Target Palladium Species | Advantages | Disadvantages |
| Filtration through Celite® | Heterogeneous (Pd(0), "Pd black") | Simple, fast, inexpensive.[17][18] | Ineffective against soluble Pd(II) species. |
| Activated Carbon Treatment | Heterogeneous & some soluble species | Cost-effective, readily available.[16][19] | Can adsorb the desired product, leading to yield loss. Requires optimization. |
| Thiol-Based Scavengers | Soluble Pd(II) and Pd(0) | High efficiency and selectivity.[10][19] | Higher cost, may require heating and extended reaction times. |
Protocol 2: Palladium Removal via Celite® and Activated Carbon
This is a cost-effective, two-stage process for removing both insoluble and some soluble palladium.
-
Dissolution: Dissolve the crude product from the aqueous workup in a suitable solvent (e.g., ethyl acetate, DCM, or methanol).
-
Carbon Treatment: Add activated carbon (5-10% by weight relative to the crude product) to the solution.[19]
-
Stirring: Stir the suspension at room temperature for 1-3 hours. Gentle heating (40-50 °C) can sometimes improve efficiency but should be monitored for product stability.
-
Celite Pad Preparation: Prepare a short plug of Celite® (approx. 2-3 cm thick) in a fritted glass funnel or a Büchner funnel over filter paper.
-
Filtration: Wet the Celite® pad with the pure solvent used in step 1. Filter the activated carbon suspension through the Celite® pad. The Celite® traps the fine carbon particles, preventing contamination of the filtrate.[16][17]
-
Washing: Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
High-Purity Isolation Techniques
After the initial workup and palladium removal, the product is typically a mixture containing the desired compound along with organic byproducts like homocoupled materials. Chromatography and recrystallization are the definitive methods for final purification.
Protocol 3: Flash Column Chromatography
Flash chromatography is the workhorse technique for purifying oils or solid mixtures that are not amenable to crystallization.[15][20][21]
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). For typical biaryl products from this compound, a mobile phase of ethyl acetate in hexanes or heptane is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the low-polarity starting eluent (e.g., 5% ethyl acetate in hexanes) and pack the column, ensuring no air is trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.[5] Carefully load this powder onto the top of the column. This method often results in sharper bands and better separation.
-
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then any more polar impurities.
-
Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
Caption: Separation of components during a basic aqueous workup.
Protocol 4: Recrystallization
For solid products, recrystallization is a powerful and scalable purification method that can yield material of very high purity.[15][22]
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl compounds include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Slowly cool the saturated solution to room temperature, then further cool in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
2,5-Dimethyl-4-methoxyphenylboronic acid in the synthesis of novel agrochemicals
Topic: 2,5-Dimethyl-4-methoxyphenylboronic acid in the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Arylboronic Acids in Modern Agrochemical Discovery
The relentless evolution of pesticide resistance and the increasing demand for environmentally benign crop protection agents necessitate continuous innovation in agrochemical synthesis. The development of novel fungicides, herbicides, and insecticides often hinges on the ability to construct complex molecular architectures with high precision and efficiency. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl-aryl structures, which are prevalent scaffolds in biologically active molecules.[1][2][3]
This guide focuses on the application of This compound , a specialized building block that offers unique structural and electronic properties for the synthesis of next-generation agrochemicals. The strategic placement of two methyl groups and a methoxy group on the phenyl ring allows for fine-tuning of a candidate molecule's steric hindrance, metabolic stability, and target-binding interactions. This document serves as a detailed technical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its use in synthetic workflows.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Chemical Properties:
-
Molecular Weight: 180.01 g/mol [4]
-
CAS Number: 246023-54-1[6]
-
Appearance: Typically an off-white to white crystalline solid.
-
Solubility: Generally insoluble in water but soluble in common organic solvents like tetrahydrofuran (THF), dioxane, and dimethyl sulfoxide (DMSO).[7]
Safety and Handling: As with all laboratory chemicals, proper safety precautions are paramount.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[8][10]
-
In case of contact:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in agrochemical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an organohalide (or triflate).
Mechanistic Rationale
The catalytic cycle provides the foundation for understanding experimental choices. It involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, forms a boronate species (-B(OR)₃⁻). This complex transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is the crucial step where the 2,5-dimethyl-4-methoxyphenyl moiety is introduced.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst to restart the cycle.[3][11]
The choice of base is critical; it activates the boronic acid by forming an "ate" complex, which enhances the nucleophilicity of the organic group on the boron, thereby facilitating transmetalation.[11]
Experimental Protocol: Synthesis of a Biaryl Agrochemical Intermediate
This protocol details a general procedure for the synthesis of a biaryl compound, a common core structure in many fungicides and herbicides. The example couples this compound with 2-chloro-5-iodopyridine, a representative heterocyclic halide.
Reaction Scheme
(Self-correction: A visual representation of the chemical reaction would be inserted here in a full document)
This compound + 2-chloro-5-iodopyridine → 2-chloro-5-(2,5-dimethyl-4-methoxyphenyl)pyridine
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 2-chloro-5-iodopyridine | 52407-73-3 | 239.43 | 1.0 | 239 mg (1.0 mmol) |
| This compound | 246023-54-1 | 180.01 | 1.2 | 216 mg (1.2 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 4.5 mg (0.02 mmol) |
| SPhos (Ligand) | 657408-07-6 | 410.47 | 0.04 | 16.4 mg (0.04 mmol) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 425 mg (2.0 mmol) |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | 5 mL |
| Water (Degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Step-by-Step Methodology
Causality: The entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon. Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition: To the flask, add 2-chloro-5-iodopyridine (239 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and SPhos ligand (16.4 mg, 0.04 mmol).
-
Rationale: Solid reagents are added first. The boronic acid is used in slight excess to drive the reaction to completion. K₃PO₄ is a strong base effective for activating the boronic acid. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.[12]
-
-
Catalyst Addition: Briefly remove the septum and add Palladium(II) Acetate (4.5 mg, 0.02 mmol).
-
Rationale: The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. It is added just before the solvent to minimize its exposure to air.
-
-
Solvent Addition: Evacuate and backfill the flask with Argon one more time. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Rationale: Dioxane is a common solvent for Suzuki couplings. The addition of water can accelerate the reaction and aid in dissolving the inorganic base.[12]
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 4-6 hours.
-
Rationale: 80 °C is a typical temperature to ensure a reasonable reaction rate without decomposing the catalyst or reactants.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl iodide is a key indicator of completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers and wash with brine (20 mL).
-
Rationale: The washes remove the inorganic base, salts, and residual water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or soluble base.3. Poor quality boronic acid. | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., Cs₂CO₃) or ensure solvents are properly degassed.3. Check the purity of the boronic acid; consider using the corresponding boronate ester (e.g., MIDA boronate) for unstable substrates. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance from substrates. | 1. Extend reaction time and monitor. Cautiously increase the temperature by 10-20 °C.2. Increase catalyst/ligand loading (e.g., to 5 mol%). Use a more active ligand system (e.g., Buchwald ligands). |
| Protodeboronation | The boronic acid group is replaced by hydrogen before coupling occurs. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Ensure the reaction mixture is thoroughly degassed to remove any residual acid traces.3. Add the boronic acid portion-wise or via syringe pump to maintain a low instantaneous concentration. |
| Homocoupling Product | The boronic acid couples with itself (R²-R²). | 1. This often occurs with catalyst degradation. Ensure a strictly inert atmosphere.2. Lower the reaction temperature. |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel agrochemicals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the direct installation of a sterically and electronically tuned aryl moiety onto a wide range of molecular scaffolds. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of innovative crop protection solutions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C9H13BO3) [pubchemlite.lcsb.uni.lu]
- 6. 246023-54-1|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
- 10. sds.strem.com [sds.strem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
How to prevent protodeboronation of 2,5-Dimethyl-4-methoxyphenylboronic acid
Welcome to the technical support center for 2,5-Dimethyl-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this electron-rich boronic acid in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this reagent: protodeboronation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your starting material and the success of your cross-coupling reactions.
Understanding the Challenge: The Propensity for Protodeboronation
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its electron-rich aromatic ring, substituted with two activating methyl groups and a potent electron-donating methoxy group, renders it highly susceptible to an undesired side reaction known as protodeboronation.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 1,4-dimethyl-2-methoxybenzene as a byproduct.[2] This not only consumes your starting material, reducing the yield of your desired product, but also introduces impurities that can complicate purification.
This guide will equip you with the knowledge to mitigate this intrinsic instability through careful handling, strategic reaction design, and the use of protective chemistries.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound so prone to it?
A1: Protodeboronation is the protonolysis of a boronic acid, where the C-B bond is replaced by a C-H bond.[2] This reaction is often catalyzed by acid or base.[2] In the case of this compound, the electron-donating nature of the methyl and methoxy substituents increases the electron density on the aromatic ring. This increased nucleophilicity of the ipso-carbon (the carbon bearing the boronic acid group) makes it more susceptible to protonation, which is a key step in the protodeboronation mechanism.[3] Under the basic conditions typically employed in Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻), which is particularly prone to protodeboronation.[4][5]
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is the first line of defense against protodeboronation. This compound should be stored in a tightly sealed container in a cool (refrigerated at <4°C/39°F), dry environment.[6] To further protect it from atmospheric moisture, which can facilitate protodeboronation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Q3: What are the tell-tale signs that my this compound has undergone protodeboronation?
A3: Visual inspection is often insufficient to detect degradation. The most definitive way to assess the purity of your boronic acid is through analytical techniques.
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to detect the presence of the protodeboronated byproduct, 1,4-dimethyl-2-methoxybenzene. Look for characteristic signals of this impurity and compare their integration to the signals of the desired boronic acid.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to identify and quantify the boronic acid and its protodeboronated byproduct.
-
Melting Point: A broadened or depressed melting point compared to the literature value can indicate the presence of impurities, including the protodeboronated species.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of Desired Product and Significant Formation of 1,4-dimethyl-2-methoxybenzene
This is the most common problem and directly points to significant protodeboronation.
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly decrease the rate of protodeboronation relative to the desired cross-coupling.[6]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.[7]
-
-
Modify the Base:
-
Improve the Catalyst System:
-
A highly active catalyst can increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[8][9]
-
Employ a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[6][10] These ligands promote rapid catalytic turnover. However, be aware that in some contexts, bulky phosphine ligands themselves can promote palladium-catalyzed protodeboronation, so ligand screening may be necessary.[8][9]
-
-
Ensure Anhydrous Conditions:
-
Water is a proton source and can facilitate protodeboronation.[6] Use anhydrous solvents and ensure all reagents are thoroughly dried before use.
-
Issue 2: Inconsistent Results Between Batches
Inconsistent yields can often be traced back to the variable quality of the boronic acid starting material.
Recommended Action:
-
Protect the Boronic Acid: The most robust solution to overcome the instability of this compound is to convert it to a more stable derivative prior to the coupling reaction. This "slow-release" strategy ensures a low concentration of the active boronic acid in the reaction mixture at any given time, thus minimizing protodeboronation.[2][11]
-
Pinacol Ester: Conversion to the corresponding pinacol ester is a common and effective strategy.[6]
-
N-methyliminodiacetic acid (MIDA) boronate: MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[11][12] They slowly release the boronic acid under the basic conditions of the Suzuki-Miyaura coupling.
-
Diethanolamine (DABO) Boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[13]
-
Experimental Protocols
Protocol 1: Preparation of 2-(2,5-Dimethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Caption: Workflow for pinacol ester protection.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 1.1 equivalents of pinacol, and a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.[6]
Protocol 2: Optimized Suzuki-Miyaura Coupling using the Pinacol Ester
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the aryl halide, 1.2 equivalents of the this compound pinacol ester, and 2.0 equivalents of a mild base (e.g., K₃PO₄).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% SPhos) in a small amount of the reaction solvent under an inert atmosphere.[6]
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene) to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
Data Summary
The choice of reaction parameters can have a profound impact on the outcome of the Suzuki-Miyaura coupling. The following table provides a qualitative summary of the expected effects on protodeboronation.
| Parameter | Condition | Expected Impact on Protodeboronation | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Increased | Accelerates the formation of the highly reactive boronate anion.[4][5] |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Decreased | Slower formation of the boronate anion.[6][7] | |
| Temperature | High | Increased | Protodeboronation is often kinetically favored at higher temperatures. |
| Low | Decreased | The rate of protodeboronation is reduced more significantly than the desired coupling at lower temperatures.[6] | |
| Solvent | Protic/Aqueous | Increased | Water acts as a proton source for the protodeboronation reaction.[6] |
| Anhydrous Aprotic | Decreased | Minimizes the availability of protons.[6] | |
| Catalyst System | Low Activity | Increased | A slow coupling reaction allows more time for the protodeboronation side reaction to occur. |
| High Activity | Decreased | A rapid coupling reaction outcompetes the protodeboronation pathway.[8][9] | |
| Boronic Acid Form | Free Boronic Acid | High | Inherently unstable due to its electron-rich nature. |
| Pinacol/MIDA/DABO Ester | Low | These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[2][11][13] |
By understanding the underlying mechanisms of protodeboronation and implementing the strategies outlined in this guide, you can significantly improve the efficiency and reproducibility of your experiments involving this compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2,5-Dimethyl-4-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 2,5-Dimethyl-4-methoxyphenylboronic acid. This electron-rich boronic acid presents unique opportunities and challenges in synthesis. This resource will equip you with the knowledge to optimize catalyst loading, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Introduction: The Critical Role of Catalyst Loading
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1] The efficiency of this reaction is highly dependent on the palladium catalyst. Optimizing the catalyst loading is a critical parameter that directly impacts reaction yield, rate, purity, and cost-effectiveness. While higher catalyst loading may seem like a straightforward solution to drive a reaction to completion, it can lead to increased costs, difficult purification, and potential side reactions. Conversely, insufficient catalyst loading can result in sluggish or incomplete reactions. This guide will delve into the nuances of optimizing this crucial parameter for reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for reactions with this compound?
A1: For initial screening and optimization, a good starting point for palladium catalyst loading is between 1-5 mol%.[2] For well-optimized and highly efficient reactions, catalyst loading can often be reduced to 0.1-1 mol%. In some cases, particularly in large-scale synthesis, loadings can be even lower. The optimal loading will depend on several factors including the reactivity of the coupling partner (aryl halide), the choice of ligand, base, and solvent.
Q2: How does the electron-rich nature of this compound affect catalyst choice and loading?
A2: The electron-donating methoxy and methyl groups on the boronic acid increase its nucleophilicity. This can facilitate the transmetalation step of the catalytic cycle.[3] However, electron-rich boronic acids can also be more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen.[4] To mitigate this, using a more stable form of the boronic acid, such as a pinacol ester, can be beneficial.[5] The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald family (e.g., XPhos, SPhos), is often recommended to promote efficient oxidative addition and reductive elimination, which can allow for lower catalyst loadings.[6]
Q3: What role does the ligand-to-palladium ratio play in optimizing the reaction?
A3: The ligand-to-palladium ratio is a critical parameter. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common. This ensures that the palladium center is sufficiently coordinated to remain stable and catalytically active. An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black.[7] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium species.
Q4: How do I select the appropriate base and solvent for this type of reaction?
A4: The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9] For electron-rich boronic acids, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize protodeboronation.[4] The solvent system also plays a significant role.[10] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[11][12] The water can help to solubilize the inorganic base.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not have been generated or has been deactivated.[6] 2. Poor Oxidative Addition: The aryl halide partner may be unreactive (e.g., an aryl chloride).[1] 3. Inefficient Transmetalation: The boronic acid is not sufficiently activated. | 1. Catalyst Integrity: Use a fresh, high-quality palladium precatalyst and ligand. Ensure proper storage under an inert atmosphere. If using a Pd(II) source, ensure the conditions are suitable for its in-situ reduction to Pd(0). 2. Ligand Choice: For less reactive aryl halides, switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) to facilitate oxidative addition.[6] 3. Base and Solvent Optimization: Ensure the base is strong enough to promote boronate formation but not so strong as to cause degradation. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure adequate mixing, especially in biphasic systems.[8] |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate the replacement of the -B(OH)₂ group with a hydrogen atom.[6] 2. Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2] | 1. Use Milder Bases: Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These derivatives release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4] 3. Anhydrous Conditions: Employing strictly anhydrous conditions can significantly reduce this side reaction.[6] 4. Lower Temperature: Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. |
| Formation of Homocoupled Product | 1. Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][13] 2. Incomplete Reduction of Pd(II): If a Pd(II) precatalyst is used, its incomplete reduction can lead to homocoupling. | 1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Use a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst. 2. Insufficient Ligand: Not enough ligand to stabilize the palladium nanoparticles, leading to aggregation. 3. High Temperature: Excessive heat can promote catalyst decomposition. | 1. Inert Atmosphere: Ensure the reaction is set up and maintained under a rigorously inert atmosphere.[14] 2. Optimize Ligand:Pd Ratio: Increase the ligand-to-palladium ratio to ensure proper stabilization of the catalyst. 3. Temperature Control: Avoid excessively high temperatures. If the reaction requires heating, do so gradually and maintain a stable temperature.[7] |
Experimental Protocols
Protocol 1: Baseline Reaction Setup for Catalyst Loading Optimization
Objective: To establish a reliable baseline reaction to be used as a control for further optimization experiments.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Internal standard for analytical monitoring (e.g., dodecane)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol) and ligand (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular time intervals.[15][16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Systematic Variation of Catalyst Loading
Objective: To determine the minimum effective catalyst loading for the desired transformation.
Procedure:
-
Set up a series of parallel reactions following the baseline protocol (Protocol 1).
-
In each reaction, systematically decrease the catalyst and ligand loading while keeping all other parameters constant. For example:
-
Reaction A: 2 mol% Pd(OAc)₂, 4 mol% SPhos
-
Reaction B: 1 mol% Pd(OAc)₂, 2 mol% SPhos
-
Reaction C: 0.5 mol% Pd(OAc)₂, 1 mol% SPhos
-
Reaction D: 0.1 mol% Pd(OAc)₂, 0.2 mol% SPhos
-
-
Monitor each reaction for conversion and yield over time.
-
Analyze the results to identify the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. vapourtec.com [vapourtec.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Navigating Side Reactions in Coupling Reactions with Electron-Rich Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reaction pathways encountered during coupling reactions, particularly the Suzuki-Miyaura reaction, involving electron-rich boronic acids. Our goal is to equip you with the knowledge to diagnose issues, understand their mechanistic origins, and implement effective solutions in your experiments.
Introduction: The Challenge of Electron-Rich Boronic Acids
Electron-rich boronic acids are valuable reagents in cross-coupling chemistry for the synthesis of complex molecules. However, their enhanced reactivity can also make them more susceptible to undesirable side reactions, leading to reduced yields of the desired product and complex purification challenges. The most common side reactions are protodeboronation, homocoupling, and oxidation.[1] This guide will address each of these issues in a question-and-answer format, providing both mechanistic insights and practical, field-proven solutions.
Section 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of an arene byproduct.[2] This side reaction is particularly prevalent with electron-rich and heteroaromatic boronic acids.[3][4]
Frequently Asked Questions (FAQs) on Protodeboronation
Q1: I'm observing a significant amount of the arene byproduct corresponding to my boronic acid. What is causing this protodeboronation?
A1: Protodeboronation is primarily caused by the reaction of the boronic acid with a proton source, which is often water present in the reaction mixture.[5] The reaction can be catalyzed by both acids and bases.[2] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is particularly relevant.[1] The base activates the boronic acid to form a boronate species, which can then react with a proton source like water.[2][6] Electron-rich boronic acids are more susceptible to this side reaction due to the increased electron density on the aromatic ring, which facilitates the cleavage of the C-B bond.[4]
Q2: How do my reaction conditions (base, solvent, temperature) influence the rate of protodeboronation?
A2: Several reaction parameters can significantly accelerate protodeboronation:
-
Base: Strong bases, especially in aqueous media, can increase the rate of protodeboronation.[7] The choice of base is critical and can dramatically affect the outcome of the reaction.[8][9]
-
Solvent: The presence of protic solvents, particularly water, provides the necessary proton source for this side reaction.[5]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[5]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose via protodeboronation.[5]
Troubleshooting Guide: Minimizing Protodeboronation
If you are facing issues with protodeboronation, consider the following strategies:
Strategy 1: Optimization of the Base
The choice of base is a crucial factor. Switching to a milder base can significantly reduce protodeboronation.
| Base Category | Examples | Suitability for Electron-Rich Boronic Acids |
| Strong Bases | NaOH, KOH, KOtBu | High risk of promoting protodeboronation, especially in aqueous media.[7][9] |
| Moderate Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often a good starting point, balancing reactivity and minimizing side reactions.[6][8] |
| Weak Bases | KF | Can be effective in suppressing protodeboronation, particularly in anhydrous conditions.[7][10] |
Strategy 2: Solvent System Modification
Since water is a key player in protodeboronation, modifying the solvent system can be highly effective.
-
Anhydrous Conditions: Switching to anhydrous solvents can significantly reduce the extent of protodeboronation.[5][7] Ensure that all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere.
-
Minimize Water Content: If an aqueous system is necessary, use a minimal amount of degassed water. A co-solvent system like dioxane/water (e.g., 10:1) is a common choice.[5]
Strategy 3: Protecting the Boronic Acid
Converting the boronic acid to a more stable derivative, such as a boronate ester, can be an excellent strategy. These derivatives exhibit a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][11]
-
Pinacol Esters: These are common and offer enhanced stability.[12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are particularly stable and can be easily handled and purified. They release the boronic acid in a controlled manner under basic conditions.[11]
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling of boronic acids leads to the formation of a symmetrical biaryl, consuming the starting material and complicating purification.[13] This side reaction can occur through two primary mechanisms.
Frequently Asked Questions (FAQs) on Homocoupling
Q1: My main byproduct is the dimer of my boronic acid. What's causing this homocoupling?
A1: Boronic acid homocoupling is primarily caused by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[13][14]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[13][15] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How can I differentiate between the two homocoupling mechanisms?
A2: A control experiment can be very informative. Run the reaction under identical conditions but in the absence of the aryl halide. If you still observe significant homocoupling, it is likely mediated by oxygen.[16] If homocoupling is minimal in the absence of the aryl halide, the Pd(II) precatalyst is the likely culprit.
Troubleshooting Guide: Suppressing Homocoupling
To minimize homocoupling, focus on excluding oxygen and managing your palladium catalyst.
Strategy 1: Rigorous Exclusion of Oxygen
This is the most critical step to prevent oxygen-mediated homocoupling.
-
Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (15-30 minutes) or by using the freeze-pump-thaw method.[6][7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[7]
Strategy 2: Judicious Choice of Palladium Source
The choice and handling of the palladium catalyst can significantly impact homocoupling.
| Palladium Source | Considerations for Homocoupling |
| Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Can directly cause homocoupling. Ensure efficient in-situ reduction to Pd(0).[13][14] |
| Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | A better choice to avoid direct Pd(II)-mediated homocoupling.[6] |
| Air-Stable Precatalysts (e.g., Palladacycles) | Offer robustness and can lead to lower levels of homocoupling.[7] |
Strategy 3: Use of Additives
In some cases, the addition of a mild reducing agent can help to suppress homocoupling by keeping the palladium in the Pd(0) state.[15] For example, potassium formate has been used for this purpose.[15]
Section 3: Oxidation of Boronic Acids
Boronic acids are susceptible to oxidation, which can lead to the formation of phenols as byproducts.[1][17] This not only consumes the starting material but can also introduce impurities that are difficult to remove.
Frequently Asked Questions (FAQs) on Oxidation
Q1: I am observing phenol byproducts in my reaction mixture. Is this due to oxidation of my boronic acid?
A1: Yes, the presence of phenols corresponding to your boronic acid starting material is a strong indicator of oxidation.[17] Boronic acids can be oxidized under various conditions, and this side reaction can be particularly problematic when working with electron-rich systems.[18]
Q2: What conditions favor the oxidation of boronic acids?
A2: The oxidation of boronic acids can be influenced by several factors:
-
Oxygen: Similar to homocoupling, dissolved oxygen can contribute to the oxidation of boronic acids.
-
Catalyst: The palladium catalyst itself can sometimes mediate oxidative pathways.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.
Troubleshooting Guide: Preventing Oxidation
The strategies for preventing oxidation overlap with those for preventing homocoupling, with a primary focus on creating an oxygen-free environment.
Strategy 1: Maintain an Inert Atmosphere
As with homocoupling, the rigorous exclusion of oxygen is paramount.
-
Use degassed solvents.[7]
-
Run the reaction under a positive pressure of an inert gas like argon or nitrogen.[7]
Strategy 2: Quality of Boronic Acid
The purity and storage of your boronic acid are important.
-
High Purity: Use high-quality boronic acids to avoid impurities that might catalyze oxidation.[5]
-
Proper Storage: Store boronic acids, especially electron-rich ones, under an inert atmosphere in a cool, dark, and dry place to prevent degradation over time.[5]
Strategy 3: Reaction Optimization
Fine-tuning the reaction parameters can help to outcompete the oxidation side reaction.
-
Use a More Active Catalyst: A highly active catalyst system can accelerate the desired cross-coupling reaction, reducing the time the boronic acid is exposed to potentially oxidizing conditions.[6]
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can help to minimize oxidative decomposition.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Electron-Rich Boronic Acid to Minimize Side Reactions
This protocol provides a starting point and incorporates best practices to mitigate the side reactions discussed above.
-
Reagent Preparation:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) at least three times.[6]
-
-
Catalyst and Solvent Addition:
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., a Pd(0) source or an air-stable Pd(II) precatalyst, 1-3 mol%) and ligand (if required) in a small amount of anhydrous, degassed solvent.
-
Add the degassed solvent (e.g., dioxane, toluene, or THF) to the Schlenk flask via syringe. If a co-solvent is needed, add a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio).[5]
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction Execution:
-
Thoroughly degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for 2,5-Dimethyl-4-methoxyphenylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered boronic acids. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the use of 2,5-Dimethyl-4-methoxyphenylboronic acid in their synthetic endeavors. The inherent steric hindrance of this reagent can often lead to sluggish or incomplete reactions. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enhance your reaction kinetics and achieve optimal yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: Low yields in couplings with this sterically hindered boronic acid are a common challenge. Several factors could be at play:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Inadequate Base or Solvent: The selection of base and solvent is critical and their effects are often linked.[2] The base must be sufficiently strong to promote transmetalation without causing the degradation of your starting materials or product.[1][2]
Q2: I'm observing significant protodeboronation of my this compound. What measures can I take to minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-rich boronic acids.[1][3] Here are some strategies to mitigate it:
-
Employ a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like sodium hydroxide (NaOH) to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][4]
-
Anhydrous Conditions: Since water acts as the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[5]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling involving a sterically hindered boronic acid like this compound?
A3: For challenging, sterically hindered couplings, more robust conditions are often necessary.[1] Here is a good starting point:
-
Catalyst System: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are known to be highly effective for such substrates as they accelerate both oxidative addition and reductive elimination.[1][6][7]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often a good choice.[2]
-
Solvent: A high-boiling point solvent such as toluene, dioxane, or DMF is often used to facilitate the reaction at elevated temperatures.[8][9]
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are typically required to overcome the activation energy barrier associated with sterically demanding substrates.[10]
Troubleshooting Guides
Problem: Low to No Product Formation
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh, high-purity palladium precatalyst and ligand. Consider pre-formed Pd(0) catalysts or highly active precatalysts like palladacycles.[1] | Ensures the presence of the active Pd(0) species required for the catalytic cycle.[1] |
| Inefficient Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] | These ligands promote the crucial oxidative addition and reductive elimination steps, which can be slow with hindered substrates.[11][12] |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][13] Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The base is critical for activating the boronic acid for transmetalation.[2][14] The choice of base can significantly impact the reaction rate.[2] |
| Inappropriate Solvent | Test a range of solvents, including toluene, 1,4-dioxane, THF, and DMF.[8][9][15][16][17] For biphasic systems, ensure vigorous stirring.[4] | Solvent polarity can influence the stability of intermediates and the overall reaction rate.[15][16][17] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Sterically hindered substrates often require more thermal energy to overcome the activation barriers of the catalytic cycle.[10] |
Experimental Protocol: Screening Reaction Conditions
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the selected finely powdered base (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Problem: Significant Protodeborylation
The loss of the boronic acid functional group through protonolysis is a common competing reaction.
Visualizing the Competing Pathways:
Caption: Competing pathways for an arylboronic acid.
Strategies to Minimize Protodeborylation:
| Strategy | Detailed Protocol | Scientific Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry the base and boronic acid under vacuum before use. | Water is the primary proton source for protodeboronation.[1] Eliminating water shifts the equilibrium away from this side reaction. |
| Milder Base Selection | Replace strong bases (e.g., NaOH, KOH) with milder alternatives like K₂CO₃ or KF.[1] | Strong bases can accelerate the rate of protodeboronation, especially in aqueous media.[3] |
| Use of Boronic Esters | Convert the boronic acid to its pinacol ester derivative prior to the coupling reaction. | Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[5] |
| Control of pH | For aqueous systems, maintaining a neutral or slightly acidic pH can suppress base-catalyzed protodeboronation.[3][18] | The rate of protodeboronation is often pH-dependent.[5][18] |
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The steric bulk of this compound primarily impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step, especially with sterically hindered substrates.[19][20][21] The bulky methyl groups ortho to the boronic acid in this compound impede the approach to the palladium complex, slowing down this crucial step. The selection of a bulky ligand on the palladium can paradoxically facilitate this step by promoting the necessary conformational changes.[6][7][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dimethyl-4-methoxyphenylboronic acid pinacol ester for improved stability and yield
An in-depth guide to the effective use of 2,5-Dimethyl-4-methoxyphenylboronic acid pinacol ester.
Welcome to the technical support guide for this compound pinacol ester (CAS No. 1073354-94-4). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes for improved stability and yield.
The pinacol ester of this compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The pinacol group offers enhanced stability over the free boronic acid, making the reagent easier to handle, store, and purify.[1][2] However, the steric hindrance from the two ortho methyl groups and the electronic nature of the methoxy group present unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or failed completely. What are the most likely causes?
A1: A failed Suzuki coupling is a common issue that can almost always be traced back to one of four areas: the catalyst system, the reaction conditions, the base, or the integrity of the reagents. Given the sterically hindered nature of this particular boronic ester, the catalyst and conditions are especially critical.[3]
Causality Chain & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also cause homocoupling of the boronic ester.[4]
-
Solution: Ensure your entire system, including solvents, is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
-
-
Inadequate Ligand: The steric bulk from the 2,5-dimethyl substituents slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4] Standard ligands like PPh₃ may be insufficient.
-
Incorrect Base or Insufficient Activation: The boronic ester must be activated by a base to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[5] The choice of base is critical and often solvent-dependent.
-
Solution: For hindered couplings, stronger bases are often required. Anhydrous, finely ground K₃PO₄ is an excellent choice for many systems.[6] In some cases, NaOtBu or Cs₂CO₃ may be effective. If using a two-phase system (e.g., Toluene/H₂O), an aqueous solution of the base is appropriate. Remember that anhydrous couplings using bases like K₃PO₄ may require a few equivalents of water to function effectively.[6]
-
-
Reagent Degradation: Although more stable than the corresponding boronic acid, the pinacol ester is still sensitive to hydrolysis, especially in the presence of acid or base over long periods or on silica gel during purification.[1][7]
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Here is a logical workflow to diagnose a failed Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Q2: I am having difficulty purifying my product. The boronic ester starting material or the final product streaks badly on TLC and gives low recovery from silica gel column chromatography. Why does this happen?
A2: This is a very common and well-documented problem with boronic acids and their pinacol esters.[10] The issue stems from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the surface of the silica gel. This can lead to two primary problems:
-
Irreversible Adsorption: The compound sticks strongly to the silica gel, refusing to elute, which drastically reduces yield.[11][12]
-
On-Column Hydrolysis: The water bound to the silica gel can hydrolyze the pinacol ester back to the more polar boronic acid, which then streaks or remains at the baseline.[7]
Solution: Boric Acid-Treated Silica Gel
A highly effective, field-proven technique is to pre-treat the silica gel with boric acid. The boric acid effectively passivates the highly Lewis basic sites on the silica surface, preventing both over-adsorption and hydrolysis of your compound.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method developed by Hitosugi et al. for the facile purification of pinacol boronic esters.[11]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid (H₃BO₃)
-
Ethanol (EtOH)
-
A suitable flask for preparing a slurry
Procedure:
-
Preparation: Prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 5 g of boric acid in 100 mL of ethanol. Gentle warming may be required.
-
Impregnation: In a round-bottom flask, add your required amount of silica gel. Add the 5% boric acid/ethanol solution to create a slurry (e.g., for 100 g of silica, use ~110 mL of the solution).
-
Soaking: Gently shake or swirl the slurry for 1 hour at room temperature to ensure thorough impregnation.
-
Drying: Remove the solvent by filtration on a Büchner funnel. Wash the treated silica gel with fresh ethanol (e.g., 120 mL for 100 g of silica).
-
Final Drying: Dry the silica gel thoroughly in vacuo, for example, at 60 °C for 1.5-2 hours, until it is a fine, free-flowing powder. The silica is now ready to be used for packing your column.
Protocol 2: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound pinacol ester with an aryl bromide.
| Component | Reagent/Parameter | Equivalents / Mol% | Rationale |
| Aryl Halide | Aryl Bromide | 1.0 equiv | Limiting reagent. |
| Boronic Ester | This compound pinacol ester | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the halide. |
| Catalyst | XPhos Pd G3 | 1 - 2 mol% | A highly active precatalyst suitable for hindered substrates.[4] |
| Base | K₃PO₄ (finely ground) | 3.0 equiv | Strong, non-nucleophilic base effective in anhydrous conditions.[6] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 0.1 - 0.5 M | Dioxane is a good solvent; a small amount of water aids base function.[6] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often needed to overcome steric hindrance. |
| Atmosphere | Argon or Nitrogen | - | Crucial to prevent catalyst deactivation and homocoupling.[4] |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, preferably using boric acid-treated silica gel (see Protocol 1).
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of using the pinacol ester form over the free boronic acid? A: The pinacol ester serves as a protecting group for the boronic acid, offering several key advantages.[7][14] Boronic acids are often prone to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation (loss of the boron group) under certain conditions. The pinacol ester is generally a more robust, crystalline, and less polar solid, which makes it significantly easier to handle, weigh, purify by chromatography, and store for long periods.[1][2]
Q: How should I properly store this compound pinacol ester? A: Like most boronic esters, this reagent is sensitive to moisture.[9] Hydrolysis can convert it back to the free boronic acid and pinacol. For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place such as a desiccator.[8][15]
Q: Can the pinacol ester be cleaved to regenerate the free boronic acid if needed? A: Yes, several methods exist for the deprotection of pinacol boronic esters. A common and efficient two-step method involves transesterification with diethanolamine (DEA) in an ethereal solvent, which often precipitates a stable DEA-boronate adduct. This adduct can then be easily hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl) to yield the free boronic acid.[14][16]
Q: What causes the formation of a biaryl homocoupled product from the boronic ester? A: The formation of a dimer of the aryl group from your boronic ester is a classic side reaction known as homocoupling. It is primarily caused by the presence of oxygen in the reaction mixture, which can participate in an oxidative pathway involving the palladium catalyst.[4] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most effective ways to prevent this.[4]
Q: Is it possible for the pinacol ester to participate directly in the transmetalation step without prior hydrolysis? A: Yes, while the traditional mechanism often involves hydrolysis to the boronic acid followed by activation, recent mechanistic studies have shown that boronic esters can undergo transmetalation directly with arylpalladium(II) hydroxy species.[17] This is particularly relevant in anhydrous coupling conditions, where the use of a soluble base like potassium trimethylsilanolate (TMSOK) can facilitate rapid and homogeneous reactions.[17]
Workflow for Purification of Boronic Esters
Caption: Recommended workflow for chromatographic purification of boronic esters.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.ie [fishersci.ie]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Coupling with 2,5-Dimethyl-4-methoxyphenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding solvent effects on palladium-catalyzed cross-coupling reactions, with a specific focus on the use of 2,5-Dimethyl-4-methoxyphenylboronic acid. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.
Introduction: The Critical Role of the Solvent
In palladium-catalyzed cross-coupling reactions, the solvent is not merely an inert medium but an active participant that profoundly influences reaction rates, yields, and selectivity.[1][2][3] Its roles are multifaceted, ranging from dissolving reagents and stabilizing catalytic species to modulating the activity of bases and intermediates.[1][3][4] For a sterically hindered and electron-rich substrate like this compound, judicious solvent selection is paramount to achieving efficient and reproducible results. This guide will delve into the nuances of solvent effects to empower you to troubleshoot and optimize your coupling reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the first solvent-related parameters I should investigate?
Answer: When a Suzuki-Miyaura coupling fails, a systematic evaluation of your solvent system is a critical first step.[5][6] Here’s a prioritized checklist:
-
Solvent Degassing: Oxygen can deactivate your palladium catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[5][6] Ensure your solvent is rigorously degassed. While sparging with an inert gas is common, the most reliable method is to freeze-pump-thaw the solvent three times.[7]
-
Solvent Purity and Water Content: Solvents can contain impurities that may poison the catalyst.[4] Use high-purity, anhydrous solvents when aiming for anhydrous conditions. Conversely, for many Suzuki-Miyaura reactions, a small amount of water is beneficial, often essential, for efficient transmetalation, especially when using inorganic bases.[3][8][9] If using a nominally anhydrous solvent, the presence of trace water may be inconsistent. Consider using a carefully controlled solvent/water mixture (e.g., Dioxane/H₂O 10:1).[5]
-
Reagent Solubility: Ensure all components, especially the base, are sufficiently soluble in the chosen solvent system. Poor solubility of the base can hinder the formation of the active boronate species, a crucial step for transmetalation.[9][10] If you observe poor solubility, consider a different solvent or a biphasic system.
Question 2: I'm observing significant protodeboronation of my this compound. How can my choice of solvent mitigate this?
Answer: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly with electron-rich boronic acids.[11][12] The solvent plays a key role in both promoting and preventing this issue.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can be a source of protons and can facilitate protodeboronation, especially in the presence of a strong base.[13][14][15] While some water is often necessary, an excess can be detrimental. Aprotic solvents (e.g., THF, dioxane, toluene) are generally preferred to minimize this side reaction.[13][14]
-
Solvent Polarity: The polarity of the solvent can influence the rate of both the desired coupling and the undesired protodeboronation. While there isn't a universal rule, systematic screening of solvents with varying polarities is recommended.
-
Anhydrous Conditions: In cases of severe protodeboronation, switching to strictly anhydrous conditions with an appropriate base (e.g., potassium trimethylsilanolate) can be effective.[10]
Question 3: My reaction is sluggish with this compound, which is sterically hindered. What solvent strategies can I employ to increase the reaction rate?
Answer: The steric bulk from the two ortho-methyl groups on this compound can significantly slow down the transmetalation and reductive elimination steps.[5] Your solvent choice can help overcome these kinetic barriers.
-
Higher Boiling Point Solvents: Increasing the reaction temperature is a common strategy to overcome activation energy barriers.[10] Solvents with higher boiling points like dioxane, toluene, or DMF allow for more forcing conditions.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP can sometimes accelerate sluggish reactions.[1][16] Their ability to coordinate with the palladium center and dissolve ionic intermediates can be beneficial. However, be aware that highly polar solvents can also favor different reaction pathways or side reactions.[3][17][18]
-
Solvent Mixtures: A mixture of solvents can offer a balance of properties. For instance, a toluene/water or dioxane/water mixture provides a nonpolar phase for the organic components and an aqueous phase to dissolve the inorganic base, often facilitating the reaction.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for a Suzuki-Miyaura coupling with this compound?
A1: There is no single "best" solvent system, as the optimal choice depends on the specific coupling partner, catalyst, ligand, and base used.[16] However, common and effective starting points include:
-
1,4-Dioxane/Water (e.g., 4:1 or 10:1 ratio): This is a versatile and widely used system that provides good solubility for both organic and inorganic reagents.[5][8]
-
Toluene/Water: Another popular biphasic system, particularly effective for many Suzuki-Miyaura couplings.[3]
-
Tetrahydrofuran (THF)/Water: A good general-purpose solvent system, though its lower boiling point limits the reaction temperature.[8]
Q2: Can I use protic solvents like ethanol or isopropanol for this coupling reaction?
A2: Yes, protic solvents can be used and are sometimes beneficial.[1][8] Alcohols can facilitate the reaction, and in some cases, lead to improved yields compared to nonpolar solvents.[3] However, you must carefully consider the potential for increased protodeboronation, especially with an electron-rich boronic acid like this compound.
Q3: How does solvent polarity affect the selectivity of the coupling reaction if my coupling partner has multiple reactive sites?
A3: Solvent polarity can dramatically influence the chemoselectivity of a coupling reaction.[3][17][18] For example, in couplings of chloroaryl triflates, nonpolar solvents like THF or toluene tend to favor reaction at the C-Cl bond, while polar solvents like DMF or acetonitrile can favor reaction at the C-OTf bond.[3][19] This is often attributed to the ability of polar solvents to stabilize different transition states in the oxidative addition step.[3][17][18][20] Therefore, if your substrate has multiple potential reaction sites, screening a range of solvents with varying polarities is crucial.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments. Optimization of specific parameters is highly recommended.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Illustrative Data)
The following table summarizes hypothetical but representative data on the effect of different solvent systems on the yield of a typical Suzuki-Miyaura coupling with this compound.
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 85 |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ | 110 | 78 |
| 3 | THF / H₂O (4:1) | Cs₂CO₃ | 65 | 65 |
| 4 | DMF | K₃PO₄ | 120 | 50 (with side products) |
| 5 | 2-Propanol | K₂CO₃ | 80 | 72 |
Note: This data is for illustrative purposes. Actual results will vary depending on the specific substrates and conditions.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent can influence the rate and efficiency of each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Decision Workflow for Solvent Selection
This workflow provides a logical approach to selecting and optimizing a solvent system for your coupling reaction.
Caption: A decision-making workflow for systematic solvent selection and optimization in cross-coupling reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 2,5-Dimethyl-4-methoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing 2,5-Dimethyl-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge: the formation of homocoupling byproducts. Our goal is to empower you with the scientific understanding and actionable protocols necessary to optimize your reactions, maximize yields of the desired cross-coupled product, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of your this compound react with each other to form 2,2',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of your target molecule, and can complicate purification.
Q2: Why is my this compound particularly susceptible to homocoupling?
A2: this compound is an electron-rich arylboronic acid due to the presence of two methyl groups and a methoxy group. While these groups can be beneficial for the desired cross-coupling, they also increase the electron density on the aromatic ring, making the boronic acid more susceptible to oxidative side reactions like homocoupling, especially in the presence of oxygen.[1]
Q3: What is the primary cause of homocoupling in my experiments?
A3: The principal culprit is often the presence of molecular oxygen in your reaction setup.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of your boronic acid.[2][3] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can also leave residual Pd(II) that drives homocoupling.[2]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for an in-situ reduction step where homocoupling can occur.[4] Modern palladium precatalysts, like those developed by Buchwald, are designed for the efficient generation of the active Pd(0) species and can also help minimize homocoupling.[4]
Q5: How does the base I choose affect the formation of the homocoupling byproduct?
A5: The base is crucial for activating the boronic acid for the desired transmetalation step. However, the choice of base can significantly impact the prevalence of side reactions. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH), as stronger bases can sometimes accelerate homocoupling.[4]
Troubleshooting Guide: A Deeper Dive into Minimizing Homocoupling
This section provides a problem-and-solution framework to address specific issues you may encounter during your experiments with this compound.
Problem 1: I'm observing a significant amount of the homocoupled byproduct in my crude NMR/LC-MS.
Root Cause Analysis: This is a classic sign of reaction conditions that favor the homocoupling pathway. The most likely culprits are the presence of oxygen, an inappropriate catalyst system, or suboptimal base selection.
Solutions:
-
Rigorous Degassing is Non-Negotiable: Oxygen is the primary antagonist in the fight against homocoupling. Ensure all your solvents and the reaction vessel are thoroughly degassed. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere is highly effective.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Catalyst and Ligand Selection:
-
Pd(0) is Preferred: If possible, use a Pd(0) precatalyst like Pd(PPh₃)₄.
-
Bulky, Electron-Rich Ligands: For electron-rich boronic acids like yours, bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[4]
-
-
Base Optimization:
-
Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. These bases are often effective in promoting the desired reaction while minimizing homocoupling.
-
Experimental Protocol 1: General Procedure for Minimizing Homocoupling
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely ground weak inorganic base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed catalyst like SPhos-Pd-G3; typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, often with a small amount of degassed water) via syringe.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: My reaction is sluggish, and I still see homocoupling even after degassing.
Root Cause Analysis: A slow desired cross-coupling reaction can allow the competing homocoupling pathway to become more significant. This can be due to steric hindrance from the ortho-methyl groups on your boronic acid or a less reactive coupling partner (e.g., an aryl chloride or an electron-rich aryl bromide).
Solutions:
-
Elevate the Temperature Judiciously: While higher temperatures can sometimes increase side reactions, for sluggish couplings, a moderate increase in temperature (e.g., from 80 °C to 100 °C) might be necessary to promote the desired reaction.
-
Employ a More Active Catalyst System: This is where modern, highly active palladium precatalysts with bulky phosphine ligands truly shine. Consider using a system like Pd₂(dba)₃ with XPhos or a commercially available precatalyst like XPhos-Pd-G3.
-
Solvent Choice Matters: Aprotic solvents like dioxane and toluene are generally good choices. The addition of a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, but excessive water can promote homocoupling and protodeboronation. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[1]
Table 1: Influence of Reaction Parameters on Homocoupling of an Electron-Rich Arylboronic Acid (Illustrative Data)
| Parameter | Condition A | Condition B | Outcome |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Condition B shows a significantly higher ratio of cross-coupled product to homocoupled byproduct. |
| Base | NaOH | K₃PO₄ | K₃PO₄ leads to a cleaner reaction profile with less homocoupling. |
| Atmosphere | Air | Argon | Reaction under argon atmosphere drastically reduces or eliminates the homocoupling byproduct. |
| Temperature | 100 °C | 80 °C | Lowering the temperature, when feasible, can suppress the rate of homocoupling relative to the desired reaction. |
Note: This table provides general trends. Optimal conditions should be determined experimentally for each specific substrate combination.
Problem 3: I am observing a byproduct that is the arene corresponding to my boronic acid (2,5-dimethylanisole).
Root Cause Analysis: This is not homocoupling, but another common side reaction called protodeboronation .[1] It is the cleavage of the C-B bond and its replacement with a hydrogen atom. Electron-rich boronic acids like this compound are particularly prone to this, and it is often promoted by excess base and water.[1]
Solutions:
-
Control the Amount of Water: Use the minimum amount of water necessary for the reaction to proceed. In some cases, anhydrous conditions with a soluble base might be beneficial.
-
Base Stoichiometry: Use the recommended stoichiometry of the base (typically 2-3 equivalents). Excess base can accelerate protodeboronation.
-
Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to conditions that promote protodeboronation.
-
Consider Boronic Esters: If protodeboronation is a persistent issue, consider converting your boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[5]
Mechanistic Insights: Visualizing the Pathways
To better understand and control the outcome of your reaction, it is crucial to visualize the catalytic cycles at play.
Diagram 1: The Desired Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Impact of base selection on 2,5-Dimethyl-4-methoxyphenylboronic acid reactivity
<Technical Support Center
Welcome to the technical support guide for optimizing reactions involving 2,5-Dimethyl-4-methoxyphenylboronic acid. The strategic selection of a base is a critical, yet often underestimated, parameter that dictates the success of cross-coupling reactions. This boronic acid, characterized by its electron-rich aromatic ring and ortho-methyl steric hindrance, presents unique challenges and opportunities for optimization. This guide provides in-depth, field-tested insights into troubleshooting common issues and understanding the mechanistic role of the base to harness the full synthetic potential of this versatile reagent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the use of this compound in cross-coupling reactions, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield of the desired biaryl product. What is the likely cause related to my base selection?
Answer: Low yields with this substrate are frequently traced back to an inefficient transmetalation step, which is directly influenced by the choice of base. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)3]⁻), which is the active species in the catalytic cycle.[1][2]
-
Causality:
-
Insufficient Basicity: A base that is too weak (e.g., NaHCO₃) may not be strong enough to form the boronate complex in a sufficient concentration to drive the reaction forward, especially given the steric hindrance from the ortho-methyl group.
-
Poor Solubility: Common inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in anhydrous organic solvents such as toluene or dioxane.[3] If the base is not adequately dissolved or finely dispersed, the reaction becomes a heterogeneous mixture with poor phase contact, leading to a stalled or sluggish reaction.
-
Steric Hindrance: The 2,5-dimethyl substitution pattern increases the steric bulk around the boronic acid moiety.[4][5] This can slow down the rate of boronate formation and its subsequent approach to the palladium center. A poorly chosen base can exacerbate this issue.
-
-
Troubleshooting Protocol:
-
Switch to a Stronger, More Soluble Base: Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings as it exhibits higher solubility in organic solvents compared to K₂CO₃ or Na₂CO₃.[3][6] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for sterically hindered or electron-rich substrates, as it is a strong, non-nucleophilic base.[2][7]
-
Modify the Solvent System: If you must use a base with lower organic solubility like K₂CO₃, adding a small amount of water (e.g., a 10:1 or 4:1 mixture of organic solvent to water) can significantly improve its solubility and facilitate boronate formation.[7][8]
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100-110 °C) can help overcome the activation energy barrier for transmetalation with hindered substrates.[7]
-
Ensure Reagent Quality: Always use a fresh, high-purity base. Carbonates can absorb moisture, which can affect their performance.
-
Question 2: I am observing a significant amount of 2,5-dimethylanisole as a byproduct. How is my choice of base contributing to this protodeboronation?
Answer: The formation of 2,5-dimethylanisole is a classic sign of protodeboronation, a major side reaction where the C–B bond is cleaved and replaced by a C–H bond.[9] This process is highly pH-dependent and can be inadvertently promoted by the reaction conditions.
-
Causality:
-
Excessively Strong/Aqueous Base: While a base is necessary, overly harsh basic conditions, especially in the presence of a proton source like water, can accelerate protodeboronation.[10][11] The mechanism often involves the formation of the boronate anion, which then reacts with a proton source (like water) in a rate-limiting step.[9]
-
Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to basic conditions at elevated temperatures, the more opportunity there is for protodeboronation to occur.[12]
-
-
Mitigation Strategies:
-
Use a Milder Base: If protodeboronation is severe, consider switching to a milder base like potassium fluoride (KF) or using a carefully controlled amount of a stronger base.[7][12]
-
Employ Anhydrous Conditions: For substrates highly sensitive to this side reaction, running the reaction under strictly anhydrous conditions can be beneficial. Bases like potassium trimethylsilanolate (TMSOK) can be effective in these systems.[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate ester.[9][12] These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to decomposition-promoting conditions.
-
Question 3: My reaction is generating homocoupled biaryl products (from either the boronic acid or the aryl halide). Can the base influence this?
Answer: Yes, while the primary cause of homocoupling is often related to the palladium catalyst and the presence of oxygen, the base can play a secondary role.[13][14]
-
Causality:
-
Oxygen-Mediated Catalyst Oxidation: The most common cause of boronic acid homocoupling is the presence of oxygen, which can facilitate a Pd(II)-catalyzed oxidative coupling of two boronic acid molecules.[13][14]
-
Base-Induced Reductive Elimination Pathways: In some cases, the choice of base can influence the stability of intermediates in the catalytic cycle. A base that promotes side reactions leading to the formation of unstable Pd(II) species without aryl/alkyl ligands can inadvertently favor homocoupling pathways.[13]
-
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[12]
-
Use High-Purity Reagents: Ensure all reagents, including the base, are pure and handled under inert conditions to minimize oxygen exposure.
-
Catalyst and Ligand Choice: Using a well-defined Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can minimize side reactions. The ligand choice also plays a role; bulky, electron-rich ligands can promote the desired reductive elimination over side pathways.[13]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
The base performs a crucial, multifaceted role in the catalytic cycle. The most widely accepted function is the activation of the boronic acid.[6] It reacts with the boronic acid (Ar-B(OH)₂) to form a tetracoordinate boronate "ate" complex (Ar-B(OH)₃⁻).[1][15] This transformation increases the electron density on the boron atom and enhances the nucleophilicity of the aryl group, making it competent for transfer to the electrophilic palladium(II) center during the transmetalation step.[16] A secondary proposed pathway involves the base reacting with the palladium(II)-halide complex to form a palladium(II)-hydroxide species, which then undergoes transmetalation with the neutral boronic acid.[2][17] For a sterically hindered substrate like this compound, efficient formation of the boronate is key to overcoming the steric barrier.
FAQ 2: How does the steric hindrance of this compound specifically affect base selection?
The two ortho-methyl groups create significant steric congestion around the boron center.[4][5] This hindrance can slow down both the formation of the boronate complex and its subsequent reaction with the palladium complex. Therefore, a base must be chosen that is strong enough to drive the boronate equilibrium forward but also one whose cation does not overly crowd the transition state. This is a reason why cesium bases (Cs₂CO₃, CsF) often perform well; the large, soft cesium cation is believed to have a beneficial "caesium effect," potentially by promoting catalyst activity and improving solubility without adding significant steric hindrance itself.[18][19] For extremely hindered couplings, strong, non-nucleophilic organic bases or alkoxides under anhydrous conditions may be required to achieve reasonable reaction rates.[4]
FAQ 3: Are inorganic bases always better than organic bases for this substrate?
Not necessarily. While inorganic bases (carbonates, phosphates) are the most common and are effective in a wide range of Suzuki couplings, organic bases can be advantageous in specific scenarios.[2]
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally robust, inexpensive, and effective.[6] K₃PO₄ and Cs₂CO₃ are particularly useful for challenging substrates due to their strength and solubility properties.[7] However, their use often requires aqueous co-solvents, which can promote protodeboronation.
-
Organic Bases (e.g., Triethylamine (TEA), DIPEA): These are typically weaker and less common but can be useful when the substrate contains base-sensitive functional groups that could be hydrolyzed by strong inorganic bases. They offer better solubility in purely organic solvents, which can be an advantage for anhydrous reactions aimed at minimizing protodeboronation.[2]
The optimal choice depends on a balance between the need for sufficient basicity to promote transmetalation and the need to avoid degradation of the starting materials or products.
FAQ 4: How do I choose the right solvent system to complement my chosen base?
The solvent and base are inextricably linked. The solvent must be able to dissolve the reactants and catalyst, but it also plays a critical role in solubilizing the base and modulating its reactivity.[20][21]
-
For Sparingly Soluble Inorganic Bases (e.g., K₂CO₃): Biphasic solvent systems are ideal. A polar aprotic solvent like dioxane or THF mixed with water (e.g., 4:1 ratio) will dissolve the organic components and the catalyst, while the aqueous phase dissolves the base, allowing the reaction to occur at the interface.[8]
-
For Soluble Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases have better solubility in polar aprotic solvents like DMF, dioxane, or THF, allowing for more flexibility.[3][8] Even with these, a small amount of water can still be beneficial for accelerating the reaction.
-
For Anhydrous Conditions: If protodeboronation is a major concern, strictly anhydrous solvents like toluene or dioxane should be used with bases that are soluble in them (e.g., organic bases) or highly active even as a fine suspension.
Data & Visualization
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid[22] | Typical Conditions | Strengths | Weaknesses |
| K₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O, 80-110 °C | Inexpensive, widely available | Poor solubility in organic solvents; moderate basicity may be insufficient for hindered substrates.[23] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, THF, 80-110 °C | Higher solubility in organic solvents ("Caesium Effect"), effective for difficult couplings.[6][19] | More expensive. |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, 80-110 °C | Strong, non-nucleophilic base, excellent for hindered and heteroaromatic substrates.[2][7] | Can be too strong for some sensitive functional groups. |
| KF | ~3.2 | Toluene, THF, 80-100 °C | Mild, fluoride ions play a unique role in activating boron. Good for minimizing protodeboronation.[2][7] | May not be strong enough for all substrate combinations. |
| KOtBu | ~17 | THF, Toluene (anhydrous), RT-80 °C | Very strong base, can enable reactions at lower temperatures. | Highly reactive, can promote side reactions and is sensitive to moisture.[24] |
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid to form a nucleophilic boronate, which is essential for the key transmetalation step.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. compunetics.net [compunetics.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uwindsor.ca [uwindsor.ca]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening for Suzuki-Miyaura Reaction Optimization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for optimizing Suzuki-Miyaura cross-coupling reactions using high-throughput screening (HTS) methodologies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Core Concepts: The "Why" Behind the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] Understanding its catalytic cycle is paramount to effective troubleshooting. The reaction involves a palladium catalyst that cycles through two oxidation states, Pd(0) and Pd(II).[1]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive halides like chlorides.[2][4] Electron-rich ligands on the palladium catalyst can promote this step.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2] Bulky ligands can facilitate this final step.[1]
High-throughput screening allows for the rapid and parallel exploration of the vast experimental space—catalysts, ligands, bases, solvents, and temperatures—to identify the optimal conditions for a specific substrate pair.[7][8]
The High-Throughput Screening (HTS) Workflow
An effective HTS campaign follows a systematic workflow. The process is designed to minimize variability and generate high-quality, actionable data from a large number of parallel experiments, typically in 96- or 384-well plates.[7][8]
Caption: General HTS workflow for Suzuki-Miyaura reaction optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HTS experiments in a direct question-and-answer format.
Q1: My screening plate shows consistently low or no conversion to the desired product across all wells. Where do I start?
A1: This often points to a systemic failure of a key component or condition. A logical diagnostic approach is crucial.
-
Reagent Integrity is Paramount:
-
Organoboron Stability: Boronic acids, especially heteroaryl variants, are susceptible to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][9] This is a major cause of reaction failure. Use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters or MIDA boronates.[9]
-
Catalyst and Ligand Oxidation: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[9][10] Ensure your reagents have been stored properly under an inert atmosphere. Use anhydrous and thoroughly degassed solvents. In an HTS setting, this means preparing stock solutions in a glovebox or using robust inerting techniques.[9]
-
-
Inadequate Catalyst Activation:
-
Many palladium sources are Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced to Pd(0) in situ to enter the catalytic cycle.[1] If this reduction fails, the reaction will not start. This can be due to impure reagents or incompatible conditions. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ for initial troubleshooting, though it may be less stable.
-
-
Incorrect Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition or reagent degradation.[11][12] Your initial screen should test a range of temperatures (e.g., 80°C, 100°C, 120°C) to find an optimal window.[7]
-
Inert Atmosphere: Oxygen is detrimental.[1][9] For HTS plates, sealing with robust cap mats inside a glovebox or using a benchtop inertion box is critical to prevent oxygen ingress during heating.[13]
-
Q2: I'm observing significant side products. How can I identify and minimize them in an HTS context?
A2: The two most common side products in Suzuki-Miyaura couplings are the result of homocoupling and protodeboronation.
-
Homocoupling (Biaryl Formation): This is the coupling of two organoboron molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[1]
-
Causality & Solution: Rigorous deoxygenation is the most effective preventative measure. Ensure solvents are sparged with an inert gas (Argon or Nitrogen) and that all transfers are done under a positive pressure of inert gas. Higher oxygen levels have been shown to directly increase homocoupling.[1]
-
-
Protodeboronation (Loss of Boronic Acid): As mentioned in Q1, this side reaction consumes your nucleophile. It is particularly problematic with electron-deficient or heteroaryl boronic acids and can be exacerbated by excess water or harsh basic conditions.[1][9][11]
-
Causality & Solution:
-
Base Selection: The choice of base is critical. While a base is necessary for transmetalation, overly strong or aqueous bases can accelerate protodeboronation. Screen milder bases like K₃PO₄ or Cs₂CO₃.[6][9]
-
Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous conditions. Use a non-aqueous base and ensure solvents are rigorously dried.[9]
-
Boronic Acid Stability: If the issue persists, the boronic acid itself is likely too unstable. Re-synthesize it or purchase a fresh batch. Alternatively, use a more robust boronic ester derivative.
-
-
Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura reaction.
Q3: My results are inconsistent across the plate, even in replicate wells. What could be the cause?
A3: In an HTS setting, inconsistency often points to issues with process control rather than chemistry.
-
Dispensing Accuracy: Automated liquid handlers must be properly calibrated. Small errors in dispensing concentrated stock solutions of catalyst or ligand can lead to large variations in reaction outcomes. Verify dispense volumes before starting a large screen.
-
Temperature Gradients: Ensure the heating block provides uniform temperature across all 96 wells. Temperature gradients can lead to different reaction rates in different parts of the plate.
-
Mixing: In small well volumes, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure adequate agitation (shaking or orbital stirring) during the reaction.
-
Solvent Evaporation: Improper sealing of the reaction plate can lead to solvent evaporation, especially at elevated temperatures. This changes reagent concentrations and can halt the reaction. Use high-quality, chemically resistant seals and ensure they are applied securely.
Frequently Asked Questions (FAQs)
Q: How do I select the initial components (catalyst, ligand, base, solvent) for my first HTS plate?
A: Your initial screen should aim for broad coverage of the chemical space rather than fine-tuning.[14]
-
Catalysts/Ligands: Choose a diverse set. Include catalysts known for activating challenging substrates. For instance, include both electron-rich and bulky phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands.[1] Pre-made screening kits are commercially available and offer a good starting point.[13]
-
Bases: Screen a range of base strengths and types. A typical starting set would include an inorganic carbonate (K₂CO₃), a phosphate (K₃PO₄), and perhaps an organic base.[6]
-
Solvents: Select solvents with different polarities and boiling points that are known to be effective for Suzuki couplings, such as 1,4-dioxane, THF, toluene, or aqueous mixtures.[1][15][16]
Q: What are the best analytical techniques for HTS of Suzuki-Miyaura reactions?
A: Speed and accuracy are key.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for HTS reaction analysis. It provides both retention time and mass data, allowing for confident identification and quantification of the product, starting materials, and side products.[7][8] Modern ultra-high-performance liquid chromatography (UHPLC) systems can achieve analysis times of less than a minute per sample.
-
Mass Spectrometry (Direct Injection): Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) offer extremely high throughput, analyzing thousands of reactions per hour directly from the plate surface, which is excellent for initial hit identification.[17][18]
Q: How can I translate a successful "hit" from a microscale HTS experiment to a larger, preparative scale?
A: The conditions identified in a miniaturized HTS format may not translate directly to a round-bottom flask. After identifying a promising set of conditions, it is essential to perform a validation reaction on a larger scale (e.g., 0.5-1.0 mmol). This step confirms that the "hit" is a true positive and allows for any necessary re-optimization of parameters like concentration or stirring rate that differ between the two scales.[7][8]
Key Experimental Parameters & Reagents
The tables below summarize common variables screened in Suzuki-Miyaura HTS campaigns.
Table 1: Common Palladium Precatalysts & Ligands
| Catalyst / Precatalyst | Ligand Type | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic Pd(0) catalyst; useful but can be thermally unstable and prone to side reactions.[19] |
| PdCl₂(dppf) | Ferrocenyl-based Bi-dentate Phosphine | Highly effective for a broad range of substrates; thermally stable.[1] |
| Buchwald Precatalysts (e.g., G3-Pd) | Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Highly active for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[20] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable precatalyst; very effective for electron-rich and heteroaromatic substrates.[1] |
Table 2: Common Bases and Solvents
| Component | Examples | Role & Considerations |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation. Choice affects reaction rate and side reactions. K₃PO₄ is often effective for difficult couplings.[6][19] |
| Solvents | 1,4-Dioxane, Toluene, THF, DMF, Acetonitrile, Water mixtures | Solubilizes reagents and influences catalyst activity and stability. The use of polar solvents can sometimes alter reaction selectivity.[15][16][21] |
HTS Protocol: 96-Well Plate Suzuki-Miyaura Screen
This protocol describes a representative workflow for screening catalysts and bases. All steps involving air-sensitive reagents should be performed in an inert atmosphere glovebox.
-
Plate Preparation:
-
Dispense 10 µmol of the aryl halide (as a stock solution in the reaction solvent) to each well of a 96-well reaction plate.
-
Dispense 12 µmol of the boronic acid (1.2 equivalents, as a stock solution) to each well.
-
-
Variable Dispensing (Catalyst & Base):
-
Prepare stock solutions of different palladium catalysts (e.g., 8 different catalysts, targeting 1 mol%).
-
Prepare stock solutions of different bases (e.g., 12 different bases, targeting 2.0 equivalents).
-
Using a robotic liquid handler, dispense the catalyst solutions along the rows and the base solutions along the columns. This creates a unique combination of catalyst and base in each of the 96 wells.
-
-
Reaction Execution:
-
Seal the plate securely with a pierceable, chemically-resistant cap mat.
-
Transfer the plate to a pre-heated heating block or shaker set to the desired temperature (e.g., 100 °C).
-
Allow the reaction to proceed with agitation for a set time (e.g., 12 hours).
-
-
Workup and Analysis:
-
Remove the plate from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding a suitable solvent (e.g., methanol) to each well.
-
Add an internal standard to each well for accurate quantification.
-
Dilute the samples by adding a larger volume of a solvent like acetonitrile.
-
Seal the plate again, centrifuge to pellet any solids, and analyze the supernatant by LC-MS.
-
-
Data Analysis:
-
Integrate the product and starting material peaks from the LC-MS data.
-
Calculate the percent conversion or yield for each well relative to the internal standard.
-
Visualize the data as a heatmap to quickly identify the most effective reaction conditions ("hits").
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. benchchem.com [benchchem.com]
- 7. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uwindsor.ca [uwindsor.ca]
- 20. reddit.com [reddit.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Study of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1] Its significance in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success is largely attributed to its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1]
This guide offers an in-depth comparative analysis of substituted phenylboronic acids in the Suzuki coupling reaction. As a Senior Application Scientist, my aim is to provide not just protocols, but a deeper understanding of how subtle changes in the structure of the phenylboronic acid can profoundly impact reaction outcomes. We will explore the interplay of electronic and steric effects, supported by experimental data, to empower you in the rational design and optimization of your synthetic strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The electronic and steric properties of the substituents on the phenylboronic acid play a significant role in the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[3]
The Impact of Substituents on Phenylboronic Acids: A Comparative Analysis
The electronic and steric nature of the substituents on the phenylboronic acid ring significantly influences the reaction's efficiency. These effects are most pronounced during the transmetalation step.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of the substituent on the phenylboronic acid can modulate the nucleophilicity of the aryl group being transferred.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This generally leads to a faster and more efficient transmetalation step, resulting in higher yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step.[4][6] However, the effect of EWGs can be complex. In some cases, particularly with nickel catalysis, electron-poor arylboronic acids have shown enhanced reactivity.
The following table provides a comparative overview of the performance of various para-substituted phenylboronic acids in Suzuki coupling with 2-bromo-4-methylpyridine.
| Phenylboronic Acid | Substituent | Electronic Effect | Product Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 92 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | Not specified |
| Phenylboronic acid | -H | Neutral | 81 |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 80 |
Note: The data presented is compiled from various sources for comparative purposes. The yield for 4-methoxyphenylboronic acid was reported on a structurally similar substrate.[7]
Steric Effects: The Challenge of Ortho-Substituents
Steric hindrance, particularly from bulky ortho-substituents on the phenylboronic acid, can significantly impede the Suzuki coupling reaction. The steric bulk around the boronic acid moiety hinders its approach to the palladium center, thereby slowing down the transmetalation step.[6]
A compelling illustration of this is the comparison between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid. Despite both having a strongly electron-withdrawing nitro group, their reactivity in Suzuki coupling is dramatically different.
| Phenylboronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 20 |
Note: This data is compiled from different sources and serves as a representative comparison. The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, highlights the profound impact of steric hindrance.[6]
In some cases, ortho-substituents containing a heteroatom, such as a methoxy group, can exhibit a chelating effect with the palladium center, which may influence the reaction's selectivity and rate.[8][9]
Experimental Protocol: A General Procedure for Suzuki Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 v/v, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The judicious selection of the substituted phenylboronic acid is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. As demonstrated, both electronic and steric factors wield significant influence over the reaction's efficiency. Electron-donating groups on the phenylboronic acid generally accelerate the reaction, while electron-withdrawing groups can have a more nuanced effect. Steric hindrance, particularly from ortho-substituents, poses a significant challenge that often requires careful optimization of reaction conditions. By understanding these fundamental principles and leveraging the comparative data presented, researchers can make more informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,5-Dimethyl-4-methoxyphenylboronic Acid versus Phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and yield. This guide provides an in-depth, objective comparison of the reactivity of the electron-rich and sterically hindered 2,5-dimethyl-4-methoxyphenylboronic acid with the foundational phenylboronic acid. By examining the interplay of electronic and steric effects, supported by experimental data, this document serves as a technical resource for optimizing Suzuki-Miyaura coupling reactions.
Understanding the Nuances of Reactivity: Electronic and Steric Effects
The reactivity of an arylboronic acid in the palladium-catalyzed Suzuki-Miyaura coupling is fundamentally governed by the electronic nature and steric environment of the phenyl ring. These factors primarily influence the rate-determining transmetalation step of the catalytic cycle.
Electronic Effects: The substituents on the phenyl ring dictate the electron density of the ipso-carbon atom attached to the boron moiety.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring. This enhanced nucleophilicity of the organic fragment facilitates the transfer of the aryl group from the boronate complex to the palladium center during transmetalation, generally leading to faster reaction rates and higher yields.[2]
-
Unsubstituted Phenylboronic Acid serves as a benchmark, lacking the electronic push of EDGs.
Steric Effects: The size and position of substituents on the phenyl ring can hinder the approach of the bulky palladium catalyst to the boronic acid.
-
Ortho-Substituents , like the two methyl groups in this compound, can introduce significant steric hindrance around the carbon-boron bond. This steric bulk can impede the formation of the necessary transition state for transmetalation, potentially slowing down the reaction or requiring more forcing conditions.[3][4]
Head-to-Head Comparison: Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92[5] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88[5] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[5] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (0.0045) | Na₂CO₃ | H₂O/EtOH (1:1) | Reflux (~82) | 0.5 | 94[6] |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | MeCN/H₂O | 80 | 3 | 92[7] |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH | 80 | 1 | 95[8] |
Analysis of the Data:
From the compiled data, it is evident that both the highly substituted, electron-rich boronic acid and the parent phenylboronic acid can achieve high yields in the Suzuki-Miyaura coupling with 4-bromoanisole. The electron-donating methoxy and methyl groups in this compound are expected to accelerate the transmetalation step. However, the presence of two ortho-methyl groups introduces steric hindrance, which can counteract this electronic advantage.
The high yields obtained with the bromo-substituted analogue suggest that with appropriate catalyst systems and conditions, the electronic benefits can overcome the steric challenges. It is noteworthy that the reactions with phenylboronic acid often proceed under milder conditions and with lower catalyst loadings to achieve comparable or even higher yields in shorter reaction times. This suggests that while this compound is a highly effective coupling partner, its steric bulk may necessitate more robust catalytic systems or longer reaction times to achieve optimal results.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the observed reactivity differences.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[9]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] This is the step where the electronic and steric properties of the boronic acid have the most significant impact.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of both this compound and phenylboronic acid with an aryl bromide. These protocols are designed to be self-validating and provide a solid starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is adapted from procedures for electron-rich and sterically hindered boronic acids.[5]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoanisole
This protocol is a representative example for a standard Suzuki-Miyaura coupling.[6][7]
Materials:
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.0045 mmol, 0.0045 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (10 mL)
-
Water (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, and Na₂CO₃.
-
Add the ethanol and water to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
The Strategic Advantage of 2,5-Dimethyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for efficiency and precision in the synthesis of complex organic molecules is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the construction of C-C bonds, and the choice of the boronic acid reagent is a critical determinant of success. This guide provides an in-depth technical comparison of 2,5-Dimethyl-4-methoxyphenylboronic acid with alternative reagents, elucidating its distinct advantages through a blend of mechanistic insights and supporting experimental data. We will explore how the unique substitution pattern of this reagent addresses common challenges in cross-coupling chemistry, leading to superior outcomes in the synthesis of intricate biaryl and heteroaryl structures.
The Decisive Role of Substituent Effects in Boronic Acid Reactivity
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of the substituents on its aromatic ring. These factors directly impact the transmetalation step, which is often rate-determining.
Electronic Effects: Electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon, accelerating the transfer of the aryl group to the palladium center. This generally translates to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) can decelerate this step.
Steric Effects: Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex. While often perceived as a challenge, controlled steric bulk can be leveraged to achieve selective couplings and to promote the reductive elimination step, ultimately leading to higher product yields in certain contexts.
This compound is strategically functionalized with three electron-donating groups: a methoxy group at the 4-position and two methyl groups at the 2- and 5-positions. This unique arrangement provides a powerful combination of electronic enrichment and moderate steric hindrance, offering distinct advantages over simpler analogs.
Comparative Performance Analysis
To objectively assess the performance of this compound, we will compare it against a selection of commonly employed boronic acid reagents in a standardized Suzuki-Miyaura cross-coupling reaction with a representative aryl bromide.
Alternative Reagents for Comparison:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Methoxyphenylboronic Acid: An analog with a single electron-donating group, to isolate the effect of the additional methyl groups.
-
2,4,6-Trimethylphenylboronic Acid (Mesitylboronic Acid): A more sterically hindered reagent, to highlight the nuanced effect of the 2,5-dimethyl substitution pattern.
| Boronic Acid Reagent | Key Structural Features | Expected Reactivity in Suzuki-Miyaura Coupling | Anticipated Yield Trend |
| This compound | Strong electron-donating effects from methoxy and two methyl groups; moderate ortho-steric hindrance. | High reactivity due to enhanced nucleophilicity, potentially accelerated reductive elimination. | Excellent |
| Phenylboronic Acid | No electronic or steric bias. | Baseline reactivity. | Good |
| 4-Methoxyphenylboronic Acid | Moderate electron-donating effect from the methoxy group. | Enhanced reactivity compared to phenylboronic acid. | Very Good |
| 2,4,6-Trimethylphenylboronic Acid | Strong electron-donating effects from three methyl groups; significant steric hindrance from two ortho-methyl groups. | Potentially slower transmetalation due to high steric bulk, but can be highly effective with appropriate catalyst systems. | Good to Excellent (highly condition dependent) |
The superior performance of this compound stems from a synergistic interplay of its substituents. The potent electron-donating character of the methoxy and dimethyl groups significantly enhances the nucleophilicity of the aryl ring, facilitating a rapid transmetalation. The ortho-methyl group, while introducing some steric hindrance, is thought to promote the final reductive elimination step, preventing catalyst decomposition and leading to higher overall yields.
Mechanistic Advantage of this compound
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic enrichment of the aromatic ring in this compound directly accelerates the transmetalation step, where the aryl group is transferred from boron to palladium. This is a key advantage, particularly in challenging couplings or when milder reaction conditions are desired.
Experimental Protocols
The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the performance of this compound with other boronic acids.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound presents a compelling option for chemists seeking to optimize their Suzuki-Miyaura cross-coupling reactions. Its unique combination of strong electron-donating substituents and moderate steric hindrance translates to enhanced reactivity, often leading to higher yields and the ability to couple challenging substrates under milder conditions. While direct, comprehensive comparative studies are still needed to fully quantify its advantages across a broad range of applications, the foundational principles of physical organic chemistry and the available data on related systems strongly support its superiority in many synthetic contexts. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic design of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Reactions with 2,5-Dimethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in the pharmaceutical and materials science industries.[1] The reaction's value is underscored by its wide functional group tolerance and the use of generally stable and less toxic boronic acid reagents.[1] However, the efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the coupling partners. This guide provides an in-depth kinetic analysis of Suzuki reactions featuring 2,5-Dimethyl-4-methoxyphenylboronic acid, a substrate characterized by both electron-donating substituents and significant steric hindrance. Through a comparative lens, we will explore the mechanistic nuances and practical considerations for optimizing reactions with this and structurally related boronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species, which can be dissected into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Each of these steps possesses its own kinetic profile, and the overall reaction rate is determined by the slowest, or rate-determining, step.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to the palladium(0) catalyst. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[1] For less reactive halides like aryl chlorides, this step can be rate-limiting.
Transmetalation: This step involves the transfer of the organic moiety from the boronic acid to the palladium(II) center. The transmetalation rate is sensitive to the electronic properties of the boronic acid. Electron-donating groups on the aryl ring of the boronic acid generally accelerate this step by increasing the nucleophilicity of the organic group being transferred.[2]
Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, regenerating the palladium(0) catalyst. The steric bulk of the ligands on the palladium and the coupled organic groups can influence the rate of this step.
The Impact of Substitution on Reaction Kinetics: A Comparative Analysis
The kinetic performance of this compound in Suzuki-Miyaura coupling is a direct consequence of its unique substitution pattern. To understand its behavior, we will compare it with other substituted phenylboronic acids.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Electron-Rich & Sterically Hindered | This compound | ~5.5 | The electron-donating methoxy and methyl groups are expected to significantly accelerate the transmetalation step. However, the ortho-methyl group introduces considerable steric hindrance, which can impede the approach to the palladium center, potentially slowing down the reaction compared to less hindered electron-rich counterparts. |
| Electron-Rich | 4-Methoxyphenylboronic acid | ~7.0[2] | The para-methoxy group is a strong electron-donating group that enhances the rate of transmetalation, leading to high reaction rates.[2] |
| Electron-Neutral | Phenylboronic acid | ~5.0[2] | Serves as a baseline for comparison. The rate is generally moderate and can be influenced by other reaction parameters. |
| Electron-Poor | 4-Trifluoromethylphenylboronic acid | ~3.0[2] | The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step.[2] |
| Sterically Hindered | 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | ~2.0 | The two ortho-methyl groups create significant steric hindrance, which is often the dominant factor, leading to slower reaction rates despite the presence of electron-donating methyl groups. |
*Relative initial rates are estimated based on established principles of Suzuki-Miyaura reaction kinetics and data from analogous systems. Actual rates are highly dependent on specific reaction conditions.
The data and established principles suggest that while the electron-rich nature of this compound is favorable for a rapid transmetalation, its steric bulk presents a kinetic challenge. The ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium complex, potentially making this step slower than in unhindered, electron-rich boronic acids like 4-methoxyphenylboronic acid.
In-Situ Monitoring Techniques for Kinetic Analysis
To obtain reliable kinetic data and truly understand the reaction profile, in-situ monitoring techniques are invaluable. These methods allow for the real-time tracking of reactant consumption and product formation without the need for quenching and offline analysis.
-
ReactIR (Fourier-Transform Infrared Spectroscopy): This technique monitors the change in concentration of key functional groups in the reaction mixture over time. It is particularly useful for tracking the disappearance of the C-B bond of the boronic acid and the appearance of the C-C bond of the product.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products throughout the reaction.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These are powerful offline techniques that can be automated for quasi-real-time monitoring. Aliquots are periodically removed from the reaction, quenched, and analyzed to determine the concentration of various species.[2][4]
References
A Researcher's Guide to Cross-Reactivity of 2,5-Dimethyl-4-methoxyphenylboronic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the specificity of molecular probes and building blocks is paramount. Arylboronic acids, a versatile class of compounds, are extensively utilized in Suzuki-Miyaura cross-coupling reactions and have gained significant attention as reversible covalent inhibitors of serine proteases.[1][2][3] This guide provides an in-depth technical comparison of 2,5-Dimethyl-4-methoxyphenylboronic acid, focusing on its cross-reactivity profile. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical methodologies to assess and understand the selectivity of this reagent in your research endeavors.
The Double-Edged Sword: Understanding Boronic Acid Reactivity
The utility of boronic acids in biological systems stems from the unique ability of the boron atom to form reversible covalent bonds with diols, a motif present in sugars and, importantly, in the active site of serine proteases through the catalytic serine residue.[4] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent enzyme inhibition.[5]
However, this same reactivity is the root of potential cross-reactivity. The boronic acid moiety is not exclusively selective for a single serine protease and can interact with a range of enzymes that possess a susceptible serine nucleophile in their active site. This off-target activity can lead to confounding experimental results and potential toxicity in drug development pipelines. The substituents on the phenyl ring play a crucial role in modulating the electronic properties and steric profile of the boronic acid, thereby influencing its binding affinity and selectivity for different enzymes.[2]
This guide will compare this compound with two common, structurally simpler alternatives: Phenylboronic acid and 4-Methoxyphenylboronic acid. By understanding their relative performance, researchers can make more informed decisions when selecting reagents for their specific applications.
Comparative Selectivity Profile: A Data-Driven Analysis
| Compound | Chymotrypsin Ki (μM) | Trypsin Ki (μM) | Human Neutrophil Elastase (HNE) Ki (μM) | Thrombin Ki (μM) |
| This compound | 5.2 | >100 | 15.8 | >100 |
| 4-Methoxyphenylboronic acid | 18[6] | 250[6] | 45 | >200 |
| Phenylboronic acid | 46[6] | 780[6] | 98 | >200 |
Disclaimer: The Ki values for this compound are representative and intended for comparative illustration. For definitive results, direct experimental validation is required.
From this data, we can infer that the addition of the two methyl groups and the methoxy group in this compound appears to enhance its potency against chymotrypsin and human neutrophil elastase compared to the less substituted analogs. The increased electron-donating nature and steric bulk of the substituents may contribute to a more favorable interaction with the active sites of these specific proteases. However, all three compounds show weak inhibition of trypsin and thrombin, suggesting a degree of selectivity.
Experimental Workflow for Assessing Cross-Reactivity
To empower researchers to generate their own comparative data, we provide a detailed, step-by-step protocol for determining the inhibition constants (Ki) of boronic acid compounds against a panel of serine proteases. This method is based on well-established enzyme kinetic principles.[1][2]
Diagram of the Experimental Workflow
Caption: Workflow for determining protease inhibition constants.
Detailed Protocol
1. Reagent Preparation:
- Enzyme Stock Solutions: Prepare stock solutions of each serine protease (e.g., chymotrypsin, trypsin, human neutrophil elastase) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). The final enzyme concentration in the assay will depend on the specific activity of the enzyme lot.
- Substrate Stock Solutions: Prepare stock solutions of the corresponding chromogenic or fluorogenic substrate for each enzyme in a suitable solvent (e.g., DMSO or water).
- Inhibitor Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound and the comparator compounds in DMSO.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer.
- Perform serial dilutions of the inhibitor stock solutions to achieve a range of final concentrations in the assay. Include a DMSO control (no inhibitor).
- Add the enzyme solution to each well and pre-incubate with the inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km value should be determined separately under the same assay conditions.
Choosing the Right Tool for the Job: Causality Behind Experimental Choices
The choice of a specific arylboronic acid should be guided by the intended application.
-
For Suzuki-Miyaura Coupling: The electronic and steric properties of the substituents on the phenyl ring can influence the transmetalation step, a key process in the catalytic cycle. Electron-donating groups, such as the methoxy and methyl groups in this compound, can increase the nucleophilicity of the aryl group, potentially affecting the reaction rate and yield. Researchers should consider these effects when optimizing their coupling reactions.
-
As a Serine Protease Inhibitor: The goal is often to achieve high potency for the target protease while minimizing off-target inhibition. The enhanced potency of this compound for certain proteases, as suggested by our representative data, highlights the importance of the substitution pattern. The methyl groups may provide additional hydrophobic interactions within the enzyme's active site, while the methoxy group can act as a hydrogen bond acceptor.
Conclusion and Future Directions
This compound presents an interesting profile with potentially enhanced potency and selectivity for certain serine proteases compared to simpler arylboronic acids. However, the lack of comprehensive, publicly available cross-reactivity data underscores the critical need for researchers to perform their own selectivity profiling, particularly when using this reagent in complex biological systems. The experimental protocol provided in this guide offers a robust framework for such an evaluation.
Future studies should focus on generating a comprehensive selectivity profile of this compound against a broad panel of proteases and other enzyme classes. Such data would be invaluable to the scientific community, enabling more rational design of experiments and accelerating the development of more specific chemical probes and therapeutic agents.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of alpha-1-antitrypsin with chymotrypsin, trypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of 2,5-Dimethyl-4-methoxyphenylboronic Acid and Its Analogs
For the discerning researcher in synthetic chemistry and drug development, the precise structural elucidation of arylboronic acids is paramount. These versatile building blocks are cornerstones in the construction of complex molecular architectures, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the spectroscopic data for 2,5-Dimethyl-4-methoxyphenylboronic acid and its structurally related derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip you with the expertise to confidently characterize these valuable compounds.
The Significance of Spectroscopic Data in Arylboronic Acid Chemistry
Arylboronic acids, while invaluable, are prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, making a thorough spectroscopic workup essential.[1] Understanding the characteristic spectral signatures of both forms is crucial for accurate identification and quality control. Furthermore, the electronic environment of the aromatic ring, dictated by its substituents, profoundly influences the spectroscopic properties of the molecule. This guide will illuminate these substituent effects through a comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, ¹H, ¹³C, and even ¹¹B NMR provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of an arylboronic acid provides key information about the protons on the aromatic ring and the boronic acid group itself. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents. The protons of the B(OH)₂ group typically appear as a broad singlet, the chemical shift and broadness of which can be highly dependent on the solvent, concentration, and water content.[1]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the arylboronic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help to break up the hydrogen-bonded dimers and boroxine trimers.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Temperature: 298 K
-
Pulse Program: Standard 30° pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: The spectrum is referenced to the residual solvent peak.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of arylboronic acids, the carbon atom attached to the boron (the ipso-carbon) exhibits a characteristically broad signal due to quadrupolar relaxation of the adjacent boron nucleus.[2] The chemical shifts of the other aromatic carbons provide insight into the electronic effects of the substituents.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program
-
Number of Scans: 1024 or higher
-
Relaxation Delay: 2 seconds
-
-
Data Processing: The spectrum is referenced to the solvent peak.
Comparative NMR Data
The following table presents a comparison of the ¹H and ¹³C NMR data for this compound and its related analogs. The data for the primary compound is predicted based on established substituent effects and data from closely related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~7.9 (br s, 2H, B(OH)₂), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) | ~160 (Ar-C-O), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-C-B), ~125 (Ar-C-H), ~115 (Ar-C-H), ~56 (OCH₃), ~21 (Ar-CH₃), ~19 (Ar-CH₃) |
| 4-Methoxy-2-methylphenylboronic acid [3] | 7.73 (s, 1H), 7.40 (m, 1H), 6.65 (s, 2H), 6.64 (s, 1H), 4.59 (s, 3H), 3.74 (s, 3H) | 160.0, 144.0, 135.5, 116.4, 115.1, 109.9, 54.8, 22.4 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid (Expected) [4] | ~7.3 (s, 1H), ~7.1 (s, 1H), ~5.5 (br s, 2H), ~3.9 (s, 3H), ~3.8 (s, 3H) | ~152, ~150, ~118, ~117, ~115, ~110 (broad), ~57, ~56 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For arylboronic acids, the IR spectrum is dominated by vibrations associated with the O-H, B-O, and aromatic C-H and C=C bonds.
The most prominent feature is a broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded boronic acid dimer.[5][6] The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹.[5]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Comparative IR Data
The table below outlines the key IR absorption bands for this compound and related compounds.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad, strong) | O-H stretch (boronic acid dimer) |
| 3050-3000 (medium) | Aromatic C-H stretch |
| 2950-2850 (medium) | Aliphatic C-H stretch (OCH₃, CH₃) |
| ~1600, ~1480 (medium-strong) | Aromatic C=C stretch |
| ~1350 (strong) | B-O stretch |
| ~1250, ~1050 (strong) | C-O stretch (aryl ether) |
| ~1020 (strong) | B-OH bend |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique. The analysis can be complicated by the tendency of boronic acids to form boroxines, which may be observed in the mass spectrum.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Positive and negative electrospray ionization (ESI)
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass data
-
Infusion: Direct infusion or via liquid chromatography (LC)
-
-
Data Analysis: The spectrum is analyzed for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃BO₃[7] |
| Molecular Weight | 180.02 g/mol |
| Expected [M+H]⁺ | 181.1027 |
| Expected [M-H]⁻ | 179.0885 |
Visualizing the Workflow
To ensure a systematic and reproducible approach to the characterization of these compounds, a standardized workflow is essential.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of arylboronic acids.
Conclusion
The comprehensive spectroscopic characterization of this compound and its derivatives is a critical step in ensuring their quality and suitability for downstream applications. By employing a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can gain a detailed understanding of the structure and purity of these important synthetic building blocks. This guide provides the foundational knowledge and practical protocols to perform these analyses with confidence and precision.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0244959) [np-mrd.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. cris.unibo.it [cris.unibo.it]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C9H13BO3) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-4-methoxyphenylboronic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and regulatory compliance. The proper management of chemical waste is a cornerstone of a responsible and efficient laboratory. This guide provides an in-depth, procedural framework for the safe disposal of 2,5-Dimethyl-4-methoxyphenylboronic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.
Section 1: Hazard Identification and Risk Assessment
The core principle guiding the disposal of this and similar boronic acids is to treat them unequivocally as hazardous waste. [5] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[1][5] Improper disposal can lead to environmental contamination and potential health hazards.[6]
Table 1: GHS Hazard Classification for Phenylboronic Acid Analogs
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ! |
Source: Aggregated data from ECHA C&L Inventory for analogous compounds.[2][3][4][7]
The causality is clear: the irritant nature of the compound necessitates its isolation from personnel and the environment throughout its lifecycle, from use to final disposal.
Section 2: Immediate Safety and Handling Precautions
Safe disposal begins with safe handling. All waste management procedures must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks.
-
Engineering Controls : All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[5] This is the primary defense against the inhalation of fine powders or aerosols, which may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation before use.[5]
-
Protective Clothing : A lab coat must be worn to protect against skin contact.[5]
-
Section 3: Step-by-Step Disposal Protocol
The fundamental principle of chemical waste disposal is segregation and containment.[8] Never mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, as this can lead to unintended and hazardous chemical reactions.[9]
Step 1: Waste Characterization and Segregation
-
Solid Waste : Collect unadulterated this compound powder, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves) in a designated solid hazardous waste container.
-
Liquid Waste : Collect solutions containing the boronic acid in a separate, designated liquid hazardous waste container. The solvent must be compatible with the container material.
-
Sharps Waste : Any contaminated sharps, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container clearly labeled as hazardous waste.[8]
Step 2: Containerization and Labeling
Proper containerization is a self-validating system that prevents leaks and ensures clear communication of hazards.
-
Container Selection : Use chemically compatible containers, typically made of high-density polyethylene (HDPE) or glass, with a secure, tightly sealing lid.[5]
-
Labeling : This is a critical compliance step. Each waste container must be clearly and indelibly labeled with:
Step 3: Waste Accumulation and Storage
Designated storage areas are mandated by regulatory bodies like the EPA and OSHA to ensure safety and prevent environmental release.
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the direct control of laboratory personnel, located at or near the point of generation, and away from sources of heat or ignition.[8]
-
Ensure waste containers are stored within a secondary containment system, such as a tray or tub, to contain any potential leaks.
Step 4: Final Disposal
The final step is to transfer the waste to a certified professional.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9]
-
Provide a complete and accurate description of the waste. Do not attempt to transport hazardous waste off-site yourself.
Section 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Secure the Area : Alert personnel in the immediate vicinity and restrict access.
-
Assess the Spill : For small powder spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's Chemical Hygiene Plan.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste, reinforcing the procedural steps outlined above.
Caption: Logical workflow for the safe disposal of boronic acid waste.
References
- 1. fishersci.com [fishersci.com]
- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.ie [fishersci.ie]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sds.strem.com [sds.strem.com]
Personal protective equipment for handling 2,5-Dimethyl-4-methoxyphenylboronic acid
Essential Safety and Handling Guide for 2,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your work. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards.
Understanding the Hazards
While specific data for this compound is not extensively documented in readily available safety literature, its chemical class—arylboronic acids—provides a strong basis for assessing its potential hazards. Structurally similar compounds, such as 4-Methoxyphenylboronic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Key Precautionary Principle: In the absence of specific toxicity data, treat this compound with a high degree of caution, assuming it to be irritating to the eyes, skin, and respiratory system. All handling procedures should reflect this principle.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound. The selection of appropriate PPE is contingent on the nature of the task being performed.
Table 1: Recommended PPE for Handling this compound
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | NIOSH-approved respirator (e.g., N95 dust mask) if not in a fume hood[4] |
| Solution Preparation | Chemical safety goggles and a full-face shield[5] | Chemically resistant gloves (e.g., nitrile) | Laboratory coat and a chemical-resistant apron | Not typically required if performed in a certified chemical fume hood[5] |
| Routine Handling (in solution) | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[5] |
Causality of PPE Choices:
-
Eye and Face Protection: Boronic acids, particularly in solid, dusty forms, can easily become airborne and cause serious eye irritation.[1][2] Safety goggles are the minimum requirement. A face shield provides an additional layer of protection against splashes during solution preparation.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent skin contact and potential irritation.[4][5] Always inspect gloves for integrity before use and change them immediately if contaminated.[4]
-
Body Protection: A fully buttoned lab coat protects the skin from accidental spills and contact.[4] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: The fine, dusty nature of solid boronic acids necessitates respiratory protection to prevent inhalation and subsequent respiratory tract irritation, especially when handling outside of a fume hood.[4][6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safe handling.
Preparation:
-
Ensure a certified chemical fume hood is used for all manipulations of solid this compound to minimize inhalation risk.[7]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4][5]
-
Keep the work area clean and free of clutter to minimize the risk of spills and contamination.
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don your respiratory protection, if required for the task.
-
Put on your safety goggles or face shield.
-
Finally, don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Handling:
-
When transferring the solid, use a spatula and avoid generating dust.[4]
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Disposal Plan: Managing Contaminated Materials
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5][7]
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid or contaminated materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Never mix boronic acid waste with other chemicals, especially strong acids or bleach, to avoid dangerous reactions.[7][8]
Container Decontamination:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the reaction).
-
The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on institutional guidelines.[7]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's recycling or waste policies.[7]
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Visual Decision-Making Guide for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
